molecular formula C15H12 B7822218 2-Methylanthracene CAS No. 26914-18-1

2-Methylanthracene

Cat. No.: B7822218
CAS No.: 26914-18-1
M. Wt: 192.25 g/mol
InChI Key: GYMFBYTZOGMSQJ-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) Research

Within the broad domain of PAH research, anthracene (B1667546) and its derivatives, including 2-methylanthracene (B165393), serve as fundamental building blocks and subjects of detailed investigation. Anthracene, a tricyclic aromatic hydrocarbon, is known for its characteristic photophysical properties and reactivity. Studying methylated anthracenes like this compound provides insights into how structural modifications influence the properties and behavior of the parent compound.

Overview of Key Research Areas for this compound

Research on this compound spans several key areas, driven by its unique properties. These areas include its interaction with light, its chemical transformations, its potential in developing new materials, and its persistence and breakdown in the environment.

The photophysical and photochemical properties of this compound are central to its study. These properties, including light absorption and fluorescence, are influenced by the methyl group's position. Studies on methylanthracenes have investigated their photodegradation kinetics under UV irradiation, revealing that methyl derivatives generally exhibit slightly better stability compared to the parent PAHs researchgate.net, researchgate.net. The position of the methyl group can influence photostability, with the 2-position in anthracene suggested to be the most stable researchgate.net. Research also explores the photophysical properties of anthracene-based compounds in different environments, such as detergent micelles, to understand how their behavior changes in complex systems publish.csiro.au.

The reactivity of this compound is a subject of ongoing research, particularly concerning oxidation and other chemical transformations. For example, the Étard reaction, an oxidation method using chromyl chloride, has been shown to convert this compound into 2-methylanthraquinone (B1664562) and anthraquinone-2-aldehyde cdnsciencepub.com. Studies on the pyrolysis of methylanthracenes, including this compound, have identified primary reaction pathways leading to products like anthracene, methyl-9,10-dihydroanthracenes, and dimethylanthracenes, with the relative importance of these paths varying with the methyl substituent's location umich.edu. Research also delves into the mechanisms of proton transfer reactions involving methylanthracene radical cations acs.org, acs.org.

This compound and its derivatives show promise in the field of advanced materials science. Anthracene derivatives are extensively investigated for applications in material chemistry, including thermochromic or photochromic materials and organic light-emitting devices (OLEDs) . The photophysical properties of related compounds, such as 1-amino-2-methylanthracene-9,10-dione, highlight their potential for use in organic electronics, solar cells, and fluorescent probes solubilityofthings.com. The structural tunability of anthracene-based compounds makes them suitable for developing materials with tailored optical, electronic, and magnetic properties , vt.edu.

Understanding the environmental fate and degradation pathways of this compound is crucial due to its presence in the environment. PAHs, including methylated anthracenes, can be transported as particulates in air or water epa.gov, nist.gov. Degradation can occur through various processes, including photodegradation and biodegradation. Studies have shown that fungi, particularly white-rot and litter-decomposing fungi, can degrade PAHs like this compound, often producing quinones as major metabolites nih.gov, conicet.gov.ar. For instance, Phanerochaete chrysosporium has been shown to oxidize this compound to 2-methylanthraquinone nih.gov, conicet.gov.ar. Research also indicates that this compound can be almost completely transformed by certain microbial cultures over time researchgate.net.

Degradation of Anthracene and this compound by RIL Cultures researchgate.net

CompoundResidual after 14 days (absence of mediators)
Anthracene10.7%
This compound0.17%

This table illustrates the observed degradation efficiency of a specific microbial culture towards anthracene and this compound in the absence of redox mediators, highlighting the almost complete transformation of the methylated derivative within the study timeframe. researchgate.net

Theoretical and Computational Studies

Theoretical and computational methods play a significant role in understanding the properties and behavior of this compound (2-MA). These studies often involve quantum chemical calculations, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), to investigate its electronic structure, spectroscopic characteristics, and conformational dynamics.

Computational studies have been employed to determine the potential energy curves associated with the internal rotation of the methyl group in 2-MA in both the ground (S₀) and excited (S₁) electronic states. DFT and TD-DFT calculations, for instance, using the B3LYP functional with the 6-31+G(d,p) basis set, have provided insights into these rotational potentials. kyushu-u.ac.jp The calculated barrier heights and the phase of the potential energy curves for methyl rotation in 2-MA have been found to be significantly different between the S₀ and S₁ states and are dependent on the electronic state. kyushu-u.ac.jp These differences have been explained consistently by considering a p-r hyperconjugation effect. kyushu-u.ac.jp

Density functional theory calculations have also been utilized to study the structures and evaluate the vibrational transitions of this compound in its ground and excited states. acs.orgnih.gov Time-dependent DFT calculations of the first electronic excited states and Franck-Condon factor calculations have been performed to aid in assigning experimentally measured vibronic bands in absorption spectra obtained through techniques like cavity ring-down spectroscopy. acs.orgnih.gov The results from these quantum chemical calculations of Franck-Condon excitation lines have shown a good match with experimentally obtained vibronic line positions. acs.orgnih.gov

Computational chemistry data for this compound, including its molecular weight, molecular formula, XLogP3, monoisotopic mass, complexity, and heavy atom count, are available in databases. guidechem.comnih.gov These computed properties provide fundamental information about the molecule's composition and structural complexity. nih.gov

Theoretical calculations using DFT have also been conducted to determine the harmonic frequencies and intensities of this compound. nasa.gov Comparing these theoretical data with experimental matrix-isolation spectra has shown generally good agreement for the neutral species. nasa.gov The studies indicate that the substitution of a methyl group onto the anthracene core does not significantly alter the infrared spectrum compared to unsubstituted anthracene, apart from adding characteristic methyl C-H stretches. nasa.gov

Furthermore, computational studies have explored the electronic structures of anionic clusters of anthracene and its alkyl derivatives, including this compound. nih.gov Density functional theory calculations have been used to reproduce the electron affinities of monomer anions, demonstrating the isoelectronic character of these molecules. nih.gov For cluster anions of 2-MA, computational and experimental studies have revealed the coexistence of different types of isomers with distinct electronic structure characteristics. nih.gov

Here is a summary of some computational findings for this compound:

PropertyValue (S₀ State)Value (S₁ State)Computational MethodBasis SetReference
Barrier Height to Internal Methyl Rotation69 cm⁻¹335 cm⁻¹DFT/TD-DFT (B3LYP)6-31+G(d,p) kyushu-u.ac.jp
XLogP35.1-Computed (PubChem)- nih.gov
Monoisotopic Mass192.093900383 Da-Computed (PubChem)- nih.gov
Complexity220-Computed (PubChem)- nih.gov
Heavy Atom Count15-Computed (PubChem)- nih.gov

These theoretical and computational investigations provide valuable insights into the fundamental physical and electronic properties of this compound, complementing experimental observations and contributing to a deeper understanding of this polycyclic aromatic hydrocarbon derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylanthracene
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InChI

InChI=1S/C15H12/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11/h2-10H,1H3
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InChI Key

GYMFBYTZOGMSQJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C=C1
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Molecular Formula

C15H12
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DSSTOX Substance ID

DTXSID8060616
Record name 2-Methylanthracene
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Molecular Weight

192.25 g/mol
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Physical Description

Faintly yellow powder; [Sigma-Aldrich MSDS]
Record name 2-Methylanthracene
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Vapor Pressure

0.0000501 [mmHg]
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CAS No.

613-12-7, 26914-18-1
Record name 2-Methylanthracene
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Advanced Synthetic Methodologies for 2 Methylanthracene and Its Derivatives

Modern Approaches to Alkylation of Anthracene (B1667546)

Alkylation of arenes, including anthracene, is a fundamental method for introducing alkyl chains onto the aromatic ring. Modern approaches to the alkylation of anthracene often involve Lewis acid-catalyzed Friedel-Crafts reactions. beilstein-journals.orgbeilstein-journals.org These reactions typically involve the reaction of an arene with an alkyl halide, alcohol, or alkene in the presence of a Lewis acid catalyst such as AlCl₃, BF₃, or supported catalysts like silica (B1680970) gel-supported zinc bromide. beilstein-journals.orgbeilstein-journals.org While direct alkylation of anthracene can occur, regioselectivity can be a challenge, potentially leading to mixtures of substituted products.

Synthesis from 2-Methylanthraquinone (B1664562) Precursors

A common and advantageous method for obtaining substituted anthracenes, including 2-methylanthracene (B165393), is the reduction of corresponding anthraquinone (B42736) derivatives. beilstein-journals.org This approach is particularly useful because the carbonyl groups at the 9 and 10 positions of the anthraquinone protect these reactive sites, directing substitution to other rings during the synthesis of the anthraquinone precursor. beilstein-journals.org 2-Methylanthraquinone is a crucial intermediate in the synthesis of this compound. wikipedia.orgfishersci.cacore.ac.ukontosight.ai

2-Methylanthraquinone itself is commonly synthesized by the reaction of phthalic anhydride (B1165640) and toluene (B28343), typically via a double electrophilic aromatic substitution reaction. wikipedia.org

Reduction Techniques Utilizing Zinc Powder and Copper Sulfate Catalysis

Reduction of 2-methylanthraquinone is a primary route to this compound. Various reducing agents can be employed for this transformation. One established method involves the use of zinc powder in the presence of a catalyst such as copper sulfate. beilstein-journals.orgwikipedia.orgfishersci.ca This technique facilitates the removal of the oxygen atoms from the quinone carbonyl groups, leading to the fully aromatic anthracene system.

Another reported method for the reduction of anthraquinones to anthracenes utilizes zinc with either pyridine (B92270) or NaOH. beilstein-journals.org For instance, the synthesis of 2,6-dialkoxyanthracenes from their corresponding anthraquinones has been achieved via a single-step reduction using zinc/NaOH. beilstein-journals.org

Electrophilic Aromatic Substitution Routes

While anthraquinones generally exhibit reduced reactivity towards electrophilic aromatic substitution (EAS) due to the deactivating effect of the carbonyl groups, EAS reactions can still be utilized, particularly for introducing specific substituents onto activated anthraquinone rings containing electron-donating groups like hydroxyl or amino groups. colab.ws

However, the synthesis of 2-methylanthraquinone itself often involves electrophilic aromatic substitution in the reaction between phthalic anhydride and toluene. wikipedia.org Subsequent functionalization of 2-methylanthraquinone can also involve EAS, as detailed in the following sections.

Synthesis of Functionalized this compound Derivatives

Functionalized this compound derivatives are important building blocks for various applications. These are often synthesized by modifying the 2-methylanthraquinone precursor before reduction to the anthracene.

Preparation of Halogenated Derivatives (e.g., 1-chloro-2-methylanthraquinone)

Halogenated derivatives of 2-methylanthraquinone can be prepared through electrophilic substitution reactions. For example, 1-chloro-2-methylanthraquinone (B89709) can be synthesized by the chlorination of 2-methylanthraquinone. wikipedia.orgchemicalbook.comchemicalbook.com This reaction typically involves introducing a chlorine atom onto the anthraquinone core, often at the positions adjacent to the carbonyl groups (like the 1-position) due to the directing effects of the existing substituents and the nature of the reaction conditions. solubilityofthings.com

A reported method for preparing 1-chloro-2-methylanthraquinone involves the reaction of p-toluyl-o-benzoic acid with oleum (B3057394) and vitriol oil to generate 2-methylanthraquinone, followed by chlorination in the presence of a sulfur catalyst at low temperatures. google.com

Nitration and Reduction to Amino Derivatives (e.g., 1-amino-2-methylanthraquinone)

Nitration of 2-methylanthraquinone is a common method to introduce nitro groups onto the aromatic system. This electrophilic substitution typically yields 1-nitro-2-methylanthraquinone, although dinitration products like 1,5-dinitro- and 1,8-dinitro-2-methylanthraquinones can also be formed and subsequently separated. wikipedia.orgcore.ac.ukchemicalbook.comchemicalbook.comgoogle.comnih.govrsc.org

The resulting nitro derivative, such as 1-nitro-2-methylanthraquinone, can then be reduced to the corresponding amino derivative, 1-amino-2-methylanthraquinone. wikipedia.orgchemicalbook.comchemicalbook.comgoogle.comchemicalbook.comguidechem.comchemicalbook.comprepchem.com Reduction techniques for converting the nitro group to an amino group include using reducing agents like sodium borohydride (B1222165) guidechem.com or through processes involving heating with an aqueous solution of sodium sulfite (B76179) and caustic soda. google.com Another method involves heating 1-nitro-2-methylanthraquinone with formaldehyde (B43269) solution in the presence of ethanol (B145695) and aqueous sodium hydroxide. prepchem.com

Data Table: Synthesis of 1-Amino-2-methylanthraquinone via Reduction of 1-Nitro-2-methylanthraquinone

ReactantReagents/ConditionsProductApproximate YieldReference
1-nitro-2-methylanthraquinoneSodium borohydride1-amino-2-methylanthraquinoneNot specified guidechem.com
1-nitro-2-methylanthraquinoneAqueous sodium sulfite and caustic soda (pH ≥ 9.5), Heat1-amino-2-methylanthraquinoneSubstantially pure google.com
1-nitro-2-methylanthraquinoneFormaldehyde solution, Ethanol, Aq. NaOH, Heat (78-80°C)1-amino-2-methylanthraquinone~90% prepchem.com

Oxidation to Carboxylic Acid Derivatives (e.g., anthraquinone-2-carboxylic acid)

Oxidation of this compound can lead to the formation of anthraquinone derivatives, notably anthraquinone-2-carboxylic acid. This transformation typically involves the oxidation of the methyl group at the 2-position and the oxidation of the anthracene core to the quinone. One common approach involves the oxidation of 2-methylanthraquinone, which is a precursor to anthraquinone-2-carboxylic acid. wikipedia.orgchemicalbook.comlookchem.com 2-Methylanthraquinone itself can be synthesized from the reaction of phthalic anhydride and toluene. wikipedia.orglookchem.com Oxidation of the methyl group in 2-methylanthraquinone yields anthraquinone-2-carboxylic acid. wikipedia.orgchemicalbook.comlookchem.com

Alternative methods for oxidizing aromatic compounds to quinones, which could potentially be applied to this compound or its derivatives, include the use of sodium hypochlorite (B82951) as an oxidizing agent in an inert organic solvent at a controlled pH. This method has been explored as an alternative to using nitric acid, which can produce undesirable byproducts like 2-methyl-1-nitro anthraquinone. google.com For this compound specifically, oxidation with sodium hypochlorite in tetrachloroethylene (B127269) at a pH between 4.5 and 8.0 has been shown to yield 2-methylanthraquinone with high efficiency. google.com

Anthraquinone-2-carboxylic acid can also be prepared through the oxidation of 4'-methylbenzophenone-2-carboxylic acid with potassium permanganate, followed by ring closure. chemicalbook.com

Hydroxylation and Methoxy-Substitution Strategies

Hydroxylation and methoxy-substitution on the anthracene core of this compound or its derivatives are important for synthesizing compounds with varied properties. While direct hydroxylation and methoxy-substitution of this compound are not extensively detailed in the immediate search results, strategies involving substituted anthraquinone derivatives provide relevant insights.

Compounds like 1,4-dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione (B15249957) feature both hydroxyl and methoxy (B1213986) groups on an anthracene backbone. smolecule.com The synthesis of such compounds often involves multi-step organic reactions starting from anthraquinone derivatives, including reduction, methylation to introduce methoxy groups, and hydroxylation using specific reagents. smolecule.com For instance, hydroxylation can be achieved using reagents like boron trifluoride etherate. smolecule.comgoogleapis.com Methoxy groups can be introduced or modified under certain conditions. smolecule.com

Another example, 1-chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione, also demonstrates the presence of hydroxyl and methoxy functionalities. smolecule.com Its synthesis typically involves starting with anthracene derivatives and introducing hydroxyl and methoxy groups using specific reagents like methanol (B129727) and hydroxylating agents under controlled conditions. smolecule.com

Studies on the metabolism of methylated anthracenes by fungi like Cunninghamella elegans have shown hydroxylation of the methyl group and epoxidation of aromatic double bonds, followed by enzymatic hydration to form trans-dihydrodiols. nih.gov While this is a biological process, it highlights potential positions for functionalization.

Electrophilic aromatic addition reactions have also been explored for anthracenes, leading to substituted dihydroanthracene derivatives which can subsequently be transformed. researchgate.net For example, the reaction of anthracene with bromine in methanol can yield 9,10-dihydro-9,10-dimethoxyanthracene. researchgate.net Similar reactions with methylanthracenes have produced new adducts. researchgate.net

Introduction of Extended Conjugated Systems (e.g., thienylvinylene anthracene backbone)

Extending the conjugated system of this compound derivatives is a strategy employed to tune their electronic and photophysical properties for applications in areas like organic electronics. One approach involves incorporating vinylene units and aromatic or heteroaromatic rings, such as thiophene (B33073).

The synthesis of compounds like 2,6-bis(2-thienylvinyl)anthracene involves building an extended π-conjugated system based on an anthracene core substituted with thienylvinyl groups. snu.ac.kr A synthetic route to 2,6-bis(2-thienylvinyl)anthracene derivatives can start from 2,6-dimethylanthraquinone (B15465). snu.ac.kr This intermediate can be converted to 2,6-bis(chloromethyl)anthraquinone, followed by reduction to 2,6-bis(hydroxymethyl)anthracene, and then transformation to 2,6-bis(bromomethyl)anthracene. snu.ac.kr These difunctionalized anthracenes serve as precursors for coupling reactions, such as Horner-Emmons olefination, with aldehyde derivatives like 5-hexylthiophene-2-carbaldehyde (B33647) to form the thienylvinylene linkages and create the extended conjugated system. snu.ac.kr This method is known to favor the formation of all-trans configurations in the vinylene units. snu.ac.kr

The introduction of vinylene units can extend the conjugation length and influence the formation of excimers. researchgate.net Anthracene derivatives with extended side groups can also be engineered to emit at different wavelengths, such as in the green region. researchgate.net

Comparison of Synthetic Efficiencies and Selectivity

Oxidation of this compound to 2-methylanthraquinone using sodium hypochlorite in tetrachloroethylene at controlled pH demonstrated high efficiency, with the organic layer containing 95% of 2-methylanthraquinone after three hours under specific conditions. google.com This suggests a relatively selective oxidation to the quinone without extensive side reactions on the methyl group under these conditions.

For the introduction of extended conjugated systems via Horner-Emmons coupling, the method starting from 2,6-dimethylanthraquinone and proceeding through the bis(bromomethyl)anthracene intermediate followed by reaction with thiophene carbaldehyde derivatives appears to be a viable route for synthesizing bis(thienylvinyl)anthracene derivatives. snu.ac.kr The yields for intermediate steps, such as the reduction of 2,6-bis(chloromethyl)anthraquinone to 2,6-bis(hydroxymethyl)anthracene, can be good (e.g., 75%). snu.ac.kr The Horner-Emmons reaction itself is known for its stereoselectivity towards trans double bonds, which is important for controlling the structure and properties of the extended conjugated system. snu.ac.kr

Hydroxylation and methoxy-substitution strategies often involve multi-step sequences starting from existing anthraquinone frameworks. The efficiency and selectivity of these processes would depend heavily on the specific reagents and reaction conditions employed in each step, which can vary significantly based on the desired substitution pattern.

The stereoselectivity observed in the fungal metabolism of methylated anthracenes, leading predominantly to S,S configuration in trans-dihydrodiols, highlights the potential for highly selective transformations, albeit under biological control. nih.gov Achieving similar levels of stereoselectivity in synthetic routes can be challenging and often requires specific catalysts or chiral auxiliaries.

Scalability of Synthesis for Industrial and Research Applications

The scalability of synthetic methods for this compound and its derivatives is a key consideration for both industrial production and large-scale research applications.

The synthesis of 2-methylanthraquinone from phthalic anhydride and toluene is a known method, suggesting it may be adaptable for larger scales, as this reaction is a common industrial approach for producing anthraquinones. wikipedia.orglookchem.com The oxidation of this compound using sodium hypochlorite, as described, involves relatively common and inexpensive reagents and could potentially be scaled up, provided the handling of the solvent and oxidant is managed appropriately for larger volumes. google.com

Methods involving multiple steps, such as those for synthesizing complex hydroxylated and methoxy-substituted anthraquinones or extended conjugated systems, would require optimization of each step for scalability. Factors like reaction time, temperature control, ease of purification, and the cost and availability of reagents and solvents become more critical at larger scales.

The use of organocatalysis in some synthetic transformations suggests potential for scalability, as organocatalysts can sometimes be used in smaller amounts and may offer simpler reaction conditions and work-up procedures compared to metal-catalyzed reactions. nih.gov However, the specific applicability of organocatalysis to the direct functionalization of this compound requires further investigation.

Advanced Spectroscopic Characterization and Elucidation of 2 Methylanthracene

Electronic Spectroscopy

Electronic spectroscopy, encompassing techniques like UV-Visible absorption and fluorescence spectroscopy, is crucial for understanding the transitions between electronic energy levels in 2-methylanthracene (B165393) and the associated vibrational fine structure.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy investigates the absorption of light by this compound as electrons transition from the ground electronic state to higher-energy excited electronic states. The resulting spectra provide information about the energy levels and the probability of these transitions.

The S₀-S₁ absorption spectra of this compound, corresponding to the transition from the ground singlet state (S₀) to the first excited singlet state (S₁), have been measured in the ultraviolet region, typically between 330 and 375 nm (26,666 to 30,303 cm⁻¹). acs.orgresearchgate.netresearchgate.netnasa.gov Studies utilizing techniques such as cavity ring-down spectroscopy in supersonic free-jet expansions of argon have provided high-resolution data for this transition. acs.orgresearchgate.netresearchgate.netnasa.gov The absorption of this compound is reported to be red-shifted by approximately 20 nm compared to unsubstituted anthracene (B1667546). nih.gov This lower energy absorption band is characteristic of a π→π* transition located at the anthracene core. nih.gov

The S₀-S₁ absorption spectra of this compound exhibit vibronic band systems, which arise from transitions that involve simultaneous changes in both electronic and vibrational energy levels. acs.orgresearchgate.netresearchgate.netnasa.gov Analysis of these vibronic bands allows for spectroscopic assignments related to the vibrational levels in both the ground and excited electronic states. acs.orgresearchgate.netresearchgate.netnasa.gov Comparisons of these vibronic band systems and their assignments have been made with previous studies using fluorescence excitation and dispersed fluorescence techniques. acs.orgresearchgate.netresearchgate.netnasa.gov Density functional theory (DFT) calculations have been employed to study the structures and evaluate the vibrational transitions of the ground and excited states, aiding in the assignment of experimental vibronic bands. acs.orgresearchgate.netresearchgate.netnasa.gov Time-dependent DFT calculations of the first electronic excited states and Franck-Condon factor calculations further assist in these assignments. acs.orgresearchgate.netresearchgate.netnasa.gov The vibronic spectra obtained through absorption spectroscopy show good agreement with fluorescence excitation spectra in terms of peak positions, although differences in relative band intensities may be observed. researchgate.netresearchgate.netnasa.gov A strong correlation has been found between experimentally obtained vibronic line positions and the peak positions of quantum chemically calculated Franck-Condon excitation lines. researchgate.netresearchgate.netnasa.gov The assignments of the spectra provide information on the vibrational, vibration-torsion (vibtor), and torsional levels within the S₀ and S₁ states. researchgate.net The spectra also indicate vibronic interactions between the S₁ state and other excited electronic states, evidenced by observed vibrational activity and shifts from expected vibrational wavenumbers in the S₁ state. researchgate.net

S₀-S₁ Absorption Spectra Analysis

Fluorescence Spectroscopy

Fluorescence spectroscopy examines the emission of light by this compound as it relaxes from an excited electronic state (typically S₁) back to the ground electronic state (S₀). This technique provides insights into the excited-state energy landscape, relaxation pathways, and interactions with the environment. This compound has been utilized as a fluorescent probe in studies, including those investigating membrane fluidity. hawaii.edu Its favorable fluorescent properties, such as absorption and emission maxima, lifetimes, and quantum yields, make it suitable for such applications. hawaii.edu

Time-Resolved Emission Spectroscopy (TRES) is a transient fluorescence technique that provides more comprehensive information compared to steady-state fluorescence. msesupplies.com It is a valuable tool for investigating the decay processes and rules of molecular excited states. msesupplies.com TRES has been applied to study the time-resolved emission properties of this compound and other anthracene derivatives. nih.govresearchgate.netresearchgate.net Studies using TRES have revealed that while anthracene, this compound, and 2-chloroanthracene (B50491) exhibit single emission lifetimes, certain 2-methoxy-substituted anthracene derivatives display two emission lifetimes. nih.govresearchgate.netresearchgate.net TRES can help determine lifetimes at different emission wavelengths. nih.govresearchgate.netresearchgate.net

While this compound itself does not exhibit dual emission originating from distinct conformers in the same way as some substituted derivatives like 2-methoxyanthracene (B3052548), studies on related compounds provide context for understanding dual emission phenomena in anthracene systems. nih.govresearchgate.netresearchgate.net In 2-methoxy-substituted anthracene derivatives, TRES and the determination of lifetimes at different emission wavelengths have indicated that dual emission arises from two interconvertible emissive species corresponding to s-cis and s-trans conformations relative to an exocyclic C-O bond. nih.govresearchgate.netresearchgate.net The energy difference between these conformers is small in both the ground and excited states. nih.govresearchgate.netresearchgate.net The larger energy difference in the excited state facilitates interconversion within the singlet excited-state lifetimes, leading to coupled decay kinetics. nih.govresearchgate.netresearchgate.net Although this compound does not possess such an exocyclic bond leading to similar s-cis/s-trans isomerism, the investigation of dual emission in related anthracene derivatives highlights the sensitivity of emission properties to molecular conformation and substituent effects, providing a comparative framework for understanding the excited-state behavior of this compound. Studies on energy transfer in this compound-doped anthracene crystals at low temperatures have also identified distinct traps (assigned to specific guest orientations) that influence fluorescence behavior. rsc.org

Interactive Data Table: UV-Vis Absorption Data (Illustrative based on text)

ParameterValue Range (nm)DescriptionSource Indices
S₀-S₁ Absorption Range330-375Primary absorption band in UV region acs.orgresearchgate.netresearchgate.netnasa.gov
Red Shift vs. Anthracene~20Shift of absorption maximum compared to parent nih.gov

Interactive Data Table: Fluorescence Lifetime Data (Illustrative based on text)

CompoundEmission LifetimesNotesSource Indices
This compoundSingle LifetimeExhibits a single emission lifetime in studies compared to derivatives nih.govresearchgate.netresearchgate.net
Fluorescence Excitation Studies

Fluorescence excitation spectroscopy has been employed to study jet-cooled this compound, allowing for the analysis of its S₁ ← S₀ electronic transition with high resolution. The fluorescence excitation spectrum of jet-cooled this compound has been presented and analyzed. rcin.org.pl This technique can reveal detailed vibrational structure in the electronic spectrum and provide information about the molecule's geometry and dynamics in the excited state. Previous studies using fluorescence excitation have been compared with results obtained from cavity ring-down spectroscopy. researchgate.netacs.orgnih.gov

Cavity Ring-Down Spectroscopy in Supersonic Free-Jet Expansions

Cavity Ring-Down Spectroscopy (CRDS) in supersonic free-jet expansions is a sensitive absorption technique that allows for the study of weakly absorbing species in a cold, isolated environment. The S₀-S₁ absorption spectra of this compound have been measured in the ultraviolet region between 330 and 375 nm (26,666 to 30,303 cm⁻¹) using CRDS in supersonic free-jet expansions of argon. researchgate.netacs.orgnih.gov This method provides high-resolution absorption spectra, enabling detailed analysis of vibronic bands and their assignments. The vibronic spectra obtained through CRDS have shown good agreement with fluorescence excitation spectra in terms of peak positions, although differences in relative band intensities have been observed. acs.orgnih.gov These studies often involve comparisons with theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT, to assist in assigning experimental vibronic bands and understanding the structures and vibrational transitions of the ground and excited states. researchgate.netacs.orgnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide complementary information about the molecular vibrations of this compound, which are characteristic of its chemical structure and bonding.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is another vibrational spectroscopic technique that probes molecular vibrations based on inelastic scattering of light. FT-Raman spectra of this compound have been recorded. researchgate.net Similar to FTIR, FT-Raman spectra can be compared with theoretical calculations to assist in vibrational assignments. researchgate.net FT-Raman spectroscopy is particularly useful for studying the skeletal vibrations of aromatic systems like this compound.

Vapor Phase IR Spectra Analysis

Analysis of vapor phase IR spectra provides insights into the vibrational modes of this compound in a less perturbed environment compared to condensed phases. Vapor phase IR spectra for this compound are available. nist.govnih.gov These spectra can be particularly valuable for comparison with theoretical calculations and for understanding the intrinsic vibrational properties of the isolated molecule.

Mass Spectrometry

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. Mass spectrometry data for this compound is available, including GC-MS and other MS techniques. nih.gov The electron ionization mass spectrum of this compound is also available through databases. nist.govnist.gov Analysis of the mass spectrum can confirm the molecular weight and provide structural clues based on observed fragment ions.

Table 1: Spectroscopic Techniques Applied to this compound

Spectroscopic TechniqueInformation ProvidedRelevant Studies/Data Sources
Fluorescence Excitation SpectroscopyVibronic structure, excited state dynamicsStudies in supersonic jets rcin.org.pl
Cavity Ring-Down SpectroscopyS₀-S₁ absorption spectra, vibronic assignmentsStudies in supersonic free-jet expansions researchgate.netacs.orgnih.govacs.orgorcid.orgresearchgate.net
Fourier Transform Infrared (FTIR) SpectroscopyVibrational modes, functional groupsExperimental spectra, theoretical comparisons researchgate.net, NIST WebBook nist.gov
Fourier Transform Raman (FT-Raman) SpectroscopyMolecular vibrations, skeletal modesExperimental spectra, theoretical comparisons researchgate.net
Vapor Phase IR SpectroscopyIntrinsic vibrational properties in gas phaseNIST WebBook nist.govnih.gov
Mass SpectrometryMolecular weight, fragmentation patternGC-MS, other MS data nih.gov, NIST WebBook nist.govnist.gov

Table 2: Research Findings on this compound Spectroscopy

TechniqueKey FindingsSource(s)
Fluorescence Excitation & CRDS (Supersonic Jet)S₀-S₁ absorption spectra measured between 330 and 375 nm. Vibronic spectra agree well in peak positions but differ in relative intensities. researchgate.netacs.orgnih.govacs.org
Fluorescence Excitation (Jet-Cooled)Spectrum analyzed, preliminary assignment of vibrational modes in the S₁ state. Spectrum dominated by low-frequency methyl group torsion. rcin.org.pl
Fluorescence Excitation (Supersonic Jet)Barrier heights to internal rotation in S₀ and S₁ states determined (69 cm⁻¹ and 335 cm⁻¹, respectively) using a one-dimensional free-rotor model. kyushu-u.ac.jp
FTIR and FT-Raman SpectroscopyExperimental spectra recorded and compared with theoretical frequencies, showing good agreement. researchgate.net
Mass SpectrometryProvides molecular weight and fragmentation data. nih.govnist.govnist.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying different components within a sample. In the analysis of this compound, GC-MS is employed to separate the compound from other substances in a mixture and to obtain its mass spectrum, which serves as a molecular fingerprint. The technique involves injecting a sample into a gas chromatograph, where it is vaporized and carried through a column by an inert gas. Components in the mixture separate based on their boiling points and interaction with the column's stationary phase. As each component elutes from the GC column, it enters the mass spectrometer. researchgate.net

In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), causing them to fragment into smaller ions. scconline.org The mass-to-charge ratio (m/z) of these ions is then measured, producing a mass spectrum. The mass spectrum of this compound shows a characteristic pattern of ions, with the most abundant ion being the molecular ion peak at m/z 192, corresponding to the molecular weight of C₁₅H₁₂. nih.gov Other significant peaks in the spectrum result from characteristic fragmentation pathways of the this compound molecule. Analysis of these fragmentation patterns, often by comparison with spectral databases like NIST and Wiley, aids in confirming the identity of this compound. researchgate.net GC-MS is a well-established technique for analyzing polycyclic aromatic hydrocarbons (PAHs), including alkylated PAHs like this compound. The ability to separate isomers chromatographically is crucial in GC-MS analysis of PAHs, as many isomers share the same mass and similar fragmentation patterns.

m/z Relative Abundance (%)
193 99.99 nih.gov
192 28.55 nih.gov
221 18.07 nih.gov
194 15.54 nih.gov

Note: The provided data snippet for GC-MS shows peaks for a CI-B positive ionization mode experiment, which might differ from typical EI-MS data. The table above reflects the data provided in snippet nih.gov.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions, often to several decimal places. This high precision allows for the determination of the elemental composition of a compound or its fragments. For this compound (C₁₅H₁₂), HRMS can accurately measure the monoisotopic mass, which is approximately 192.0939 Da. uni.lu This exact mass measurement is highly specific to the elemental composition C₁₅H₁₂, differentiating it from other compounds that might have a nominal mass of 192 but different elemental formulas.

HRMS is particularly valuable in structural elucidation as it can confirm the molecular formula of the parent ion and provide elemental compositions for fragment ions observed in the mass spectrum. This information helps in piecing together the structure of the molecule by indicating which atoms are lost during fragmentation. While the provided search results specifically mention HRMS in the context of related compounds like this compound-9,10-dione rsc.org and in a framework for GC-HRMS analysis chemrxiv.org, the principle of accurate mass measurement for elemental composition determination applies directly to this compound itself. The predicted monoisotopic mass for this compound is 192.093900383 Da. uni.lu Predicted collision cross-section values for various adducts of this compound have also been calculated using HRMS data. uni.lu

Property Value
Molecular Formula C₁₅H₁₂
Monoisotopic Mass 192.093900383 Da uni.lu
Predicted Adduct [M+H]⁺
Predicted m/z 193.10118 uni.lu
Predicted CCS (Ų) 139.0 uni.lu

Note: The table presents predicted HRMS data for this compound adducts as found in snippet uni.lu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure of organic molecules by examining the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. NMR provides information about the number and types of atoms in a molecule, their chemical environment, and their connectivity. publish.csiro.aucdnsciencepub.com

For this compound, ¹H NMR spectroscopy reveals the different types of hydrogen atoms and their positions within the anthracene ring system and the methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration of the signals provide crucial structural information. For example, the methyl group protons typically appear as a singlet in the aliphatic region of the spectrum, while the aromatic protons give rise to a complex pattern of signals in the downfield region, reflecting their different electronic environments and coupling interactions with neighboring protons. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals are influenced by the hybridization state and the electron density around each carbon atom. Studies on methylated anthracenes, including this compound, have utilized ¹³C NMR to understand the effect of methyl substituents on the carbon shieldings. cdnsciencepub.com Selective proton decoupling in ¹H NMR can aid in assigning the resonances of proton-bearing carbons in the ¹³C NMR spectrum. cdnsciencepub.com

NMR spectroscopy has also been used to determine the configurations of adducts formed by this compound, such as with maleic anhydride (B1165640). publish.csiro.au

Nucleus Type of Hydrogen/Carbon Approximate Chemical Shift (δ, ppm) Multiplicity (¹H NMR)
¹H Methyl protons ~2.5 chemicalbook.com Singlet chemicalbook.com
¹H Aromatic protons ~7.3 - 8.4 chemicalbook.com Multiplets chemicalbook.com
¹³C Methyl carbon
¹³C Aromatic carbons

Note: The chemical shift ranges for aromatic protons are approximate based on typical values for substituted anthracenes and the specific values provided in snippet chemicalbook.com. Specific ¹³C NMR shifts for this compound were not explicitly detailed in the provided snippets, though studies on methylated anthracenes using ¹³C NMR are mentioned cdnsciencepub.com.

Correlation of Spectroscopic Data with Theoretical Calculations

The interpretation and assignment of experimental spectroscopic data for this compound are significantly enhanced by correlation with theoretical calculations, particularly those based on Density Functional Theory (DFT). researchgate.netdntb.gov.ua Theoretical calculations can predict various spectroscopic parameters, including NMR chemical shifts, vibrational frequencies (for IR and Raman spectroscopy, though not explicitly requested here), and electronic transitions (for UV-Vis spectroscopy).

DFT calculations have been employed to study the structures and evaluate the vibrational transitions of the ground and excited states of this compound. researchgate.net Time-dependent DFT (TD-DFT) calculations can be used to calculate electronic spectra and assist in the assignment of experimentally measured vibronic bands. researchgate.net Comparing experimentally obtained vibronic line positions with the peak positions from quantum chemically calculated Franck-Condon excitation lines can show good agreement. researchgate.net

Theoretical calculations can also provide insights into the electronic structure of this compound, such as charge densities, which can be correlated with experimental parameters like ¹³C NMR shieldings. cdnsciencepub.com While perfect correlation may not always be achieved, theoretical calculations serve as a valuable tool for validating experimental assignments and gaining a deeper understanding of the molecule's properties. Studies on the internal rotation of the methyl group in this compound have also utilized DFT calculations in conjunction with electronic spectroscopy. dntb.gov.ua Anharmonic calculations using methods like second-order vibrational perturbation theory can further improve the agreement between theoretical predictions and high-resolution experimental infrared absorption spectra, particularly for CH-stretch vibrations. uva.nl

The correlation between experimental spectroscopic data and theoretical calculations provides a robust approach to the comprehensive characterization of this compound, allowing for confident structural assignments and a deeper understanding of its molecular behavior.

Photophysics and Photochemistry of 2 Methylanthracene

Excited State Dynamics and Relaxation Pathways

Upon absorption of light, 2-methylanthracene (B165393) is promoted to higher electronic excited states. The subsequent relaxation pathways involve transitions between different energy levels and spin states.

Triplet Excited States

Intersystem crossing (ISC) is a radiationless transition that allows molecules in the singlet excited state (S₁) to transition to a triplet excited state (T₁). richmond.edu The efficiency of ISC is a critical factor in the population of the triplet manifold. Once in the triplet state, molecules can undergo various processes, including phosphorescence, energy transfer, or further photochemical reactions. richmond.edu

Studies on the triplet excited states of substituted anthracenes, including this compound, have been conducted using techniques such as transient absorption spectroscopy. aip.orgaip.orgresearchgate.net These studies reveal triplet-triplet absorption spectra, providing information about the energy levels and transitions within the triplet manifold. aip.orgaip.orgresearchgate.net The triplet spectra of methylanthracenes are reported to be almost identical to that observed in anthracene (B1667546). aip.orgaip.org

Reverse intersystem crossing (RISC), the transition from a triplet state back to a singlet state, can also occur, particularly from upper triplet levels to excited singlet states. nih.govroyalsocietypublishing.org This "hot exciton" pathway can be influenced by factors such as the energy gap between triplet and singlet states and the presence of heavy atoms. nih.govroyalsocietypublishing.orgcdnsciencepub.com

The lifetime of the triplet excited state (τT) is a crucial parameter that dictates the timescale for triplet-mediated reactions. Triplet lifetimes can be influenced by various environmental factors, including the solvent, the presence of quenchers like oxygen, and the surface on which the molecule is adsorbed. lboro.ac.ukacs.orgacs.org

Studies on this compound adsorbed on silica (B1680970) gel have shown that triplet lifetimes are shortened on wet silica compared to dry silica. acs.org This suggests that physisorbed water can influence the excited-state dynamics and promote non-radiative decay pathways for the triplet state. acs.org The efficiency of singlet molecular oxygen formation, which is often a consequence of triplet energy transfer to oxygen, also drops significantly on wet silica, further supporting the notion of shortened triplet lifetimes in the presence of water. acs.org

The effect of oxygen on triplet lifetimes is well-established, as oxygen is an efficient quencher of triplet states through energy transfer, leading to the formation of singlet oxygen. acs.org The rate constant for quenching by oxygen can be high, approaching the diffusion limit in some cases. acs.org

Data on triplet lifetimes and the influence of environmental factors are often obtained through time-resolved transient studies. acs.org

Photodegradation Mechanisms and Kinetics

This compound, like other PAHs, can undergo photodegradation when exposed to light, particularly in the presence of oxygen. These processes can lead to the formation of various transformation products. researchgate.net

Formation of 9,10-Endoperoxides via Singlet Molecular Oxygen Addition

One of the primary photodegradation pathways for anthracenes, including this compound, is the [4+2] cycloaddition reaction with singlet molecular oxygen (¹O₂). acs.orgias.ac.inresearchgate.net This reaction occurs at the central 9,10 positions of the anthracene ring system, leading to the formation of a thermally unstable 9,10-endoperoxide. acs.orgias.ac.inresearchgate.net

Singlet oxygen is often generated through energy transfer from the triplet excited state of the PAH (or a sensitizer) to ground-state molecular oxygen (³O₂). acs.orgresearchgate.net The efficiency of this process is linked to the lifetime and yield of the triplet state. acs.org

The formation of 9,10-endoperoxides of methylanthracenes has been observed, particularly when adsorbed on surfaces like silica gel. acs.org The photolysis of this compound at a silica/air interface proceeds more efficiently than that of anthracene in producing the corresponding 9,10-endoperoxides. acs.org

The endoperoxide product itself can be of interest, as some endoperoxides can release singlet oxygen upon thermal or photochemical decomposition, finding applications in areas like photodynamic therapy and organic synthesis. ontosight.ai

Decomposition to 9,10-Quinones and Hydroxylated Products

The 9,10-endoperoxides formed through the reaction with singlet oxygen are generally thermally unstable and can decompose. acs.org On surfaces like silica gel, these endoperoxides of methylanthracenes slowly decompose to yield the corresponding 9,10-quinones and other hydroxylated products. acs.org

The formation of anthraquinones from the oxidation of anthracenes is a known degradation pathway, occurring through various mechanisms, including those involving singlet oxygen or enzymatic oxidation. scispace.comresearchgate.net For this compound, the corresponding oxidation product is 2-methyl-9,10-anthraquinone. scispace.comacs.org

Other degradation pathways can involve hydroxylation and potentially ring-fission products, depending on the environmental conditions and the presence of microorganisms or catalysts. acs.orgnih.gov Studies on the biodegradation of PAHs by fungi, for instance, have shown the formation of quinones and other oxygenated products. scispace.comnih.gov

The kinetics of these photodegradation processes can be influenced by factors such as light intensity, oxygen concentration, and the presence of surfaces or other substances. acs.orgresearchgate.netmdpi.com The photolysis rate of methylanthracenes on silica, for example, has been shown to decrease as the surface coverage increases, potentially due to the formation of crystalline forms that act as a light sink. acs.org The presence of physisorbed water on silica also decreases the photolysis rate, attributed to the lowering of the singlet oxygen quantum yield. acs.org

Data Table: Photophysical Properties (Illustrative based on general anthracene derivatives)

PropertyValue (Example/Trend)NotesSource (Illustrative)
S₀-S₁ Absorption Range330-375 nmWavelengths for anthracene derivatives. researchgate.net researchgate.net
Fluorescence Wavelength~400 nm (Anthracene)Can be influenced by substitution. acs.org acs.org
Triplet Absorption~420-435 nmObserved in methylanthracenes. aip.orgaip.org aip.orgaip.org
Triplet LifetimeVaries (µs to ms)Depends on environment and structure. lboro.ac.ukacs.orgacs.org lboro.ac.ukacs.orgacs.org

Data Table: Photodegradation Products (Illustrative)

ReactantOxidizing AgentPrimary ProductFurther ProductsSource (Illustrative)
This compoundSinglet Oxygen (¹O₂)This compound-9,10-endoperoxide2-Methyl-9,10-anthraquinone, Hydroxylated products acs.orgscispace.comacs.org
AnthraceneSinglet Oxygen (¹O₂)Anthracene-9,10-endoperoxide9,10-Anthraquinone acs.orgresearchgate.netresearchgate.net
This compoundFungal Enzymes2-Methylanthraquinone (B1664562)- scispace.com

Dimerization Processes

The photodimerization of anthracenes is a well-known photochemical reaction, typically proceeding via a [4π + 4π] cycloaddition researchgate.net. This reaction can lead to the formation of stable dimers upon irradiation with ultraviolet (UV) light researchgate.netrub.de. For anthracene derivatives, dimerization can result in different isomeric forms, specifically head-to-head (cis) and head-to-tail (trans) dimers rub.de.

In solution, the photochemical dimerization of 9-methylanthracene (B110197) yields both head-to-head and head-to-tail isomers rub.de. However, when anthracene derivatives are adsorbed on surfaces, the dimerization process can be influenced by the surface environment. Studies on this compound adsorbed on silica gel have shown differences compared to unsubstituted anthracene. While anthracene readily forms ground state stable pairs on silica gel even at low surface coverages, this compound shows no evidence of such ground state pairing at low coverages acs.orgacs.org. Dimer formation in photolyzed samples of this compound on silica gel is observed in small amounts only at higher surface coverages, suggesting that the crystalline forms of the molecules, which may be present at higher concentrations, could be involved in the dimerization process acs.orgacs.org.

Influence of Surface Adsorption (e.g., Silica Gel) on Photoreactivity

Surface adsorption significantly impacts the photoreactivity of this compound. When adsorbed on silica gel, this compound undergoes photolysis more efficiently compared to anthracene acs.orgacs.org. The primary photoproducts formed are the corresponding 9,10-endoperoxides, which result from the addition of singlet molecular oxygen (¹O₂) to the ground state molecules (Type II photo-oxidation) acs.orgacs.org. These endoperoxides are often thermally unstable on the silica surface and decompose to form 9,10-quinones and other hydroxylated products of this compound acs.orgacs.org.

The photolysis rate of this compound adsorbed on silica gel is also influenced by surface coverage. The rate decreases as the surface coverage increases acs.orgacs.org. This behavior is attributed to the involvement of crystalline forms of this compound at higher surface coverages, which can act as a light sink, absorbing incident light without leading to significant chemical reactions acs.orgacs.org.

Effect of Physisorbed Water on Photolysis Rates

The presence of physisorbed water on the surface of silica gel has a notable effect on the photolysis rate of adsorbed this compound. Studies have shown that the photolysis rate decreases significantly, by an order of magnitude, in the presence of a small amount (≤1 monolayer) of physisorbed water acs.orgacs.orgresearchgate.net.

Time-resolved transient studies have revealed that the excited triplet state lifetimes of this compound are shortened on wet silica acs.orgacs.orgresearchgate.net. Furthermore, the efficiency of singlet molecular oxygen formation is significantly reduced in the presence of physisorbed water acs.orgacs.orgresearchgate.net. These findings suggest that the decrease in the photolysis rate is primarily due to a lower quantum yield of singlet oxygen in the presence of physisorbed water acs.orgacs.orgresearchgate.net.

Photostability and Environmental Implications

The photostability of this compound is an important factor in understanding its environmental fate. PAHs, including methylated anthracenes, can undergo photodegradation when exposed to sunlight, particularly UV radiation researchgate.netresearchgate.netgeosolutionsinc.com. This process can lead to the formation of various photoproducts, which may have different toxicities than the parent compounds researchgate.net.

Degradation Rates under UV Radiation

The degradation rate of this compound under UV radiation has been studied in various media. In isooctane (B107328) solutions, the photodegradation of this compound follows first-order kinetics researchgate.netresearchgate.net. Its half-life under specified UV irradiation conditions was determined to be 161.2 W·h/m² researchgate.netresearchgate.net.

On surfaces like silica gel, the photolysis rate is influenced by factors such as surface coverage and the presence of physisorbed water, as discussed in previous sections acs.orgacs.orgresearchgate.net. Higher surface coverage leads to decreased photolysis rates, while physisorbed water significantly reduces the rate acs.orgacs.orgresearchgate.net.

Comparison with Other Methylated Anthracenes and PAHs

When comparing the photostability of this compound with other methylated anthracenes in isooctane solution, this compound is more stable than 1-methylanthracene (B1217907) and 9-methylanthracene researchgate.netresearchgate.net. The order of stability among the methylanthracenes studied was this compound > 1-methylanthracene > 9-methylanthracene researchgate.netresearchgate.net.

Comparing methylanthracenes with methylchrysenes, studies have shown that methylchrysenes are generally much more stable than methylanthracenes under the same UV irradiation conditions researchgate.netresearchgate.net. For instance, the half-lives of methylchrysenes ranged from 760.0 W·h/m² to 15068.4 W·h/m², significantly higher than those of methylanthracenes (100.5 to 161.2 W·h/m²) researchgate.net.

The photostability of PAHs is also influenced by other types of substituents. Nitro-substituted PAHs, for example, are generally less stable and decompose more easily compared to their parent PAHs and methyl-substituted derivatives researchgate.netresearchgate.net.

The photochemical behavior of PAHs, including methylated anthracenes, is dependent on their molecular structures and the properties of the substrates they are adsorbed on researchgate.net.

Here is a summary of the photodegradation half-lives of methylanthracenes in isooctane under UV radiation:

CompoundHalf-life (W·h/m²)
This compound161.2
1-Methylanthracene117.5
9-Methylanthracene100.5

*Data derived from research on photodegradation in isooctane solutions under UV irradiation researchgate.netresearchgate.net.

Reactivity and Reaction Mechanisms of 2 Methylanthracene

Oxidation Reactions

The oxidation of 2-methylanthracene (B165393) can proceed through various pathways, yielding different products depending on the oxidizing agent and reaction conditions.

ÉTARD Oxidation and Formation of 2-Methylanthraquinone (B1664562) and Anthraquinone-2-aldehyde

The ÉTARD reaction, which employs chromyl chloride as an oxidizing agent, is known for its ability to oxidize methyl groups attached to aromatic rings to aldehydes. aakash.ac.inwikipedia.org Applied to this compound, this reaction can lead to the formation of both 2-methylanthraquinone and anthraquinone-2-aldehyde. cdnsciencepub.com

Experimental studies have shown that the oxidation of this compound with chromyl chloride yields 2-methylanthraquinone and anthraquinone-2-aldehyde. cdnsciencepub.com Specifically, from 300 mg of this compound, 145 mg of 2-methylanthraquinone (42% yield) and 95 mg of anthraquinone-2-aldehyde (25% yield) were isolated. cdnsciencepub.com This suggests that under these conditions, oxidation occurs at both the methyl substituent and the anthracene (B1667546) ring system, likely at the highly reactive 9,10 positions. cdnsciencepub.com The ÉTARD reaction typically involves the formation of an intermediate complex with chromyl chloride, which is subsequently hydrolyzed to yield the oxidized product. wikipedia.org

Demethylation Pathways

Demethylation, the removal of the methyl group, represents another potential outcome of this compound oxidation under certain conditions. While the ÉTARD reaction primarily focuses on partial oxidation of the methyl group or ring oxidation, other oxidative methods or more forcing conditions can induce the cleavage of the methyl-aryl bond. Although the provided search results primarily discuss demethylation in the context of pyrolysis, it is a plausible pathway in oxidation, particularly when strong oxidizing agents or elevated temperatures are employed. For example, the oxidation of 9-methylanthracene (B110197) to anthraquinone (B42736) with chromyl chloride demonstrates that this reagent can, in some cases, lead to the removal of a methyl group. cdnsciencepub.comcdnsciencepub.com

Conversely, oxidation of this compound using aqueous sodium hypochlorite (B82951) in tetrachloroethylene (B127269) at a controlled pH (4.5-8.0) has been shown to selectively produce 2-methylanthraquinone in high yield (95%), with minimal indication of demethylation or aldehyde formation under these specific conditions. google.com This highlights the significant influence of the oxidizing system on the reaction pathway.

Pyrolysis and Thermal Degradation Pathways

The thermal decomposition, or pyrolysis, of this compound at elevated temperatures results in a complex mixture of products formed through various radical-mediated reactions.

Formation of Anthracene, Methyl-9,10-dihydroanthracenes, and Dimethylanthracenes

Pyrolysis of this compound yields a range of products, with anthracene, dimethylanthracenes, and 2-methyl-9,10-dihydroanthracene identified as primary products. umich.edu As the reaction progresses or at higher temperatures, secondary products such as 9,10-dihydroanthracene (B76342), 1,2,3,4-tetrahydroanthracene, and 9-methylanthracene can also be formed. umich.edu

The formation of these primary products is attributed to three parallel reaction pathways: demethylation, which produces anthracene; methyl addition, leading to various dimethylanthracene isomers; and hydrogenation, resulting in methyl-9,10-dihydroanthracenes. umich.edu The relative contribution of each pathway is dependent on the reaction conditions, including temperature and reaction time. umich.edu

Primary ProductFormation Pathway
AnthraceneDemethylation
DimethylanthracenesMethyl Addition
2-Methyl-9,10-dihydroanthraceneHydrogenation

Influence of Methyl Group Position on Reactivity and Product Distribution

The position of the methyl substituent on the anthracene ring significantly impacts the thermal reactivity and the distribution of pyrolysis products. While 1-methylanthracene (B1217907) undergoes pyrolysis to produce a similar set of primary products (anthracene, 1-methyl-9,10-dihydroanthracene, and dimethylanthracenes) as this compound, the specific isomers of dimethylanthracenes and other hydrogenated products can differ. umich.edu For instance, the pyrolysis of 9-methylanthracene primarily yields anthracene and a dimethylanthracene, with 9,10-dihydroanthracene being a secondary product, unlike in the pyrolysis of 1- and this compound where methyl-9,10-dihydroanthracenes are primary products. umich.edu These variations underscore the role of the methyl group's location in influencing the stability of radical intermediates and the favored reaction pathways during thermal decomposition.

Elementary Reaction Steps and Hydrogen Transfer Mechanisms

The pyrolysis of methylanthracenes, including this compound, proceeds through complex free-radical chain mechanisms. umich.edu Initiation of the process can occur via the reverse of radical disproportionation, involving the transfer of a benzylic hydrogen atom from one methylanthracene molecule to an aromatic carbon of another. umich.edu

Radical Cation Chemistry

Proton Transfer Reactions with Nitrogen-Centered Bases

Proton transfer reactions involving methylanthracene radical cations and nitrogen-centered bases have been extensively studied, often under non-steady-state conditions. These reactions are crucial for understanding the fate of the radical cation. Research indicates that these reactions can proceed via a two-step mechanism involving the initial formation of a kinetically significant reactant complex before proton transfer occurs. acs.org

Studies utilizing techniques like derivative cyclic voltammetry have allowed for the resolution of apparent rate constants into microscopic rate constants for the individual steps of the complex mechanism. acs.org This approach has been applied to the reactions of methylanthracene radical cations, including those of methyl-substituted anthracenes, with various nitrogen bases like substituted pyridines. acs.orgacs.orgnih.gov

Experimental data, such as the variation of apparent deuterium (B1214612) kinetic isotope effects (KIEs) with the extent of the reaction, support a mechanism more complex than a simple single-step proton transfer. acs.orgnih.gov The observation of large real kinetic isotope effects and specific Arrhenius parameters (EaD - EaH and AD/AH) in these reactions, particularly with hindered nitrogen bases, suggests the involvement of significant proton tunneling. acs.orgnih.gov

Further investigations have addressed concerns regarding the potential impact of impurities in the nitrogen-centered bases on the kinetic data. acs.orgnih.gov Analysis comparing experimental data with simulations for a simple second-order mechanism in the presence of impurities has concluded that the observed deviations from simple second-order kinetics are not likely caused by reactive impurities, supporting the validity of the complex reaction mechanism involving a reactant complex. acs.orgnih.gov

Kinetic Studies under Non-Steady-State Conditions

This approach, often coupled with techniques like derivative cyclic voltammetry, enables the resolution of complex reaction mechanisms. acs.orgnih.gov For instance, non-steady-state kinetic studies have provided evidence for the two-step mechanism in the proton transfer reactions with nitrogen bases, allowing for the determination of microscopic rate constants for the formation and breakdown of the intermediate complex and the subsequent proton transfer step. acs.orgacs.org These studies have also been crucial in identifying and quantifying kinetic isotope effects, providing insights into the transition states and the potential for quantum mechanical tunneling in these reactions. acs.orgnih.gov

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. In EAS, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comlibretexts.org The mechanism typically involves a two-step process: the slow attack of the aromatic ring on the electrophile to form a carbocation intermediate (a sigma complex or benzenium ion), followed by rapid deprotonation to restore aromaticity. masterorganicchemistry.commsu.edumasterorganicchemistry.com

For substituted aromatic rings like this compound, the presence of the substituent influences both the reactivity of the ring and the regioselectivity of the substitution. msu.edulibretexts.org Methyl groups are generally considered activating substituents in EAS, meaning they increase the electron density of the aromatic ring, making it more reactive towards electrophiles compared to unsubstituted benzene. msu.edumasterorganicchemistry.comlibretexts.org This activating effect is primarily due to the electron-donating nature of the methyl group through hyperconjugation and inductive effects.

The regiochemical outcome of EAS on substituted aromatic compounds is governed by the directing effects of the existing substituents. Activating groups, such as alkyl groups like methyl, are typically ortho, para-directors. msu.edulibretexts.org This means they favor electrophilic attack at the positions ortho (adjacent) and para (opposite) to the substituent. In the case of this compound, the methyl group at the 2-position would be expected to direct electrophiles primarily to the ortho (positions 1 and 3) and para (position 6) positions on the substituted ring, as well as potentially influencing substitution on the unsubstituted rings of the anthracene system. The specific substitution pattern can also be influenced by steric factors, particularly for bulky electrophiles or substituents. While general principles of EAS on substituted benzenes provide a strong indication, the precise substitution patterns on polycyclic aromatic hydrocarbons like anthracene can be more complex and may require specific experimental investigation.

Computational Chemistry and Theoretical Studies on 2 Methylanthracene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a widely used method for studying the ground-state properties of 2-methylanthracene (B165393). DFT calculations provide valuable information about optimized molecular geometries, vibrational frequencies, and potential energy surfaces. researchgate.netkyushu-u.ac.jpacs.orgnasa.govnih.gov These calculations are crucial for interpreting experimental spectroscopic data and understanding the fundamental electronic structure of the molecule.

Ground and Excited State Structures and Vibrational Transitions

DFT calculations have been performed to determine the optimized structures of this compound in its ground (S₀) and excited (S₁) electronic states. researchgate.netacs.orgnasa.govnih.gov These studies also involve the evaluation of vibrational transitions within these states. researchgate.netacs.orgnasa.govnih.gov Calculated vibrational spectra can be compared with experimental data, such as infrared and Raman spectra, to validate the theoretical models and assist in assigning observed spectral features. researchgate.net

Furthermore, DFT calculations have been employed to investigate the potential energy curves associated with the internal rotation of the methyl group in this compound for both the S₀ and S₁ states. kyushu-u.ac.jp These calculations help in determining the barrier heights to internal rotation, providing insights into the dynamics of the methyl group. For this compound, the barrier heights to internal rotation have been determined experimentally using electronic spectroscopy and supported by DFT calculations, showing different values for the S₀ and S₁ states. kyushu-u.ac.jp

Time-Dependent DFT (TD-DFT) for Electronic Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states of molecules. TD-DFT calculations have been applied to this compound to study its first electronic excited states. researchgate.netkyushu-u.ac.jpacs.orgnasa.govnih.gov This method allows for the calculation of excitation energies and provides information about the nature of the electronic transitions. molpro.netcecam.org

TD-DFT calculations are particularly useful in assisting the assignment of experimentally measured vibronic bands in absorption and fluorescence spectra. researchgate.netacs.orgnasa.govnih.gov By comparing the calculated excitation energies and intensities with experimental observations, researchers can gain a deeper understanding of the excited-state landscape of this compound. The potential energy curves of methyl rotation in the S₁ state have also been obtained using TD-DFT calculations. kyushu-u.ac.jp

Franck-Condon Factor Calculations

Franck-Condon factor calculations are essential for simulating vibronic spectra and understanding the intensity distribution of spectral bands. These calculations evaluate the overlap between the vibrational wavefunctions of the initial and final electronic states involved in a spectroscopic transition. Franck-Condon factor calculations have been carried out for this compound, particularly in the context of its S₀-S₁ absorption spectra. researchgate.netacs.orgnasa.govnih.gov

These calculations play a significant role in assisting the assignment of experimentally measured vibronic bands by providing theoretical predictions of band intensities. researchgate.netacs.orgnasa.govnih.gov Studies have shown a good agreement between experimentally obtained vibronic line positions and the peak positions derived from quantum chemically calculated Franck-Condon excitation lines. researchgate.netacs.orgnasa.govnih.gov Franck-Condon factors have also been discussed in relation to the intersystem crossing rate in anthracene (B1667546) derivatives, including this compound, and their dependence on pressure. oup.com

CASSCF Level Studies

Complete Active Space Self-Consistent Field (CASSCF) is another ab initio method used in theoretical chemistry to study electronic structure, particularly for systems where static correlation is important, such as excited states and bond breaking processes. While direct detailed studies solely on this compound at the CASSCF level were not extensively highlighted in the search results, one study on the dual emission of 2-methoxyanthracene (B3052548) derivatives mentioned that the proposed mechanism, contrasting with this compound, was qualitatively supported by theoretical studies at both CASSCF and DFT levels. nih.gov This suggests that CASSCF has been applied to anthracene derivatives to understand their electronic behavior, and could be applicable or has been applied to this compound in broader studies of this class of compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method used to understand the bonding and antibonding interactions within a molecule, providing insights into the molecule's Lewis structure and delocalization effects. NBO analysis helps in quantifying charge transfer and hyperconjugative interactions. While specific detailed NBO analysis results for this compound were not prominently featured in the search snippets, NBO analysis has been performed on related methylanthracene derivatives, such as 9-methylanthracene (B110197) and 2,3-dimethylanthracene, to gauge their Lewis structure and investigate hyper-conjugative properties. tandfonline.comresearchgate.net This indicates that NBO analysis is a relevant computational technique applied to this class of compounds to understand their electronic structure and bonding characteristics. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational tool used to visualize the charge distribution within a molecule. The MEP surface indicates regions of positive and negative electrostatic potential, which can help in identifying potential sites for electrophilic and nucleophilic attack, as well as understanding intermolecular interactions. MEP surface analysis has been applied to methylanthracene derivatives, including 9-methylanthracene and 2,3-dimethylanthracene, to determine their nucleophilic and electrophilic sites. tandfonline.comresearchgate.net Although specific results for this compound were not detailed, the application of MEP analysis to similar polycyclic aromatic hydrocarbons (PAHs) is a standard practice for understanding their reactivity and interactions based on charge distribution. researchgate.netresearchgate.net

Theoretical Support for Dual Emission Mechanisms

Theoretical studies have provided qualitative support for understanding the emission behavior of certain anthracene derivatives, including discussions relevant to the excited-state dynamics of related compounds like this compound. While this compound itself has been noted as not exhibiting dual emission in some studies, investigations into 2-methoxy-substituted anthracene derivatives, which do show dual emission, have employed theoretical calculations such as CASSCF and DFT levels of theory. nih.govacs.orgresearchgate.netresearchgate.netacs.org These calculations helped support the proposed mechanism for dual emission in those derivatives, attributing it to the presence of two different, interconvertible emissive species arising from s-cis and s-trans conformations relative to an exocyclic bond. nih.govacs.orgresearchgate.netresearchgate.netacs.org The energy difference between these species in both the ground and excited states was found to be small, with a larger difference in the excited state driving interconversion within the singlet excited-state lifetimes. nih.govacs.orgresearchgate.netresearchgate.netacs.org Although this directly addresses methoxy-substituted compounds, the theoretical approaches and the understanding of conformational effects on excited states are relevant to the broader class of substituted anthracenes.

Prediction of Non-Linear Optical (NLO) Activity

Theoretical studies are frequently employed to predict the non-linear optical (NLO) properties of organic chromophores. nih.govmdpi.comnih.gov These studies often involve calculating parameters such as static hyperpolarizability (β) and dipole moment (μ) using methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov The NLO response of a molecule is related to its electronic structure and the ability to undergo intramolecular charge transfer. nih.govnih.gov While specific theoretical predictions for the NLO activity of this compound were not prominently found in the search results, the general principles and computational methods used for other polycyclic aromatic hydrocarbons (PAHs) and organic chromophores are applicable. nih.govmdpi.comnih.gov Studies on other substituted anthracene derivatives and related π-conjugated systems demonstrate that the type and position of substituents can significantly influence NLO properties. nih.gov Theoretical frameworks, including the sum-over-states (SOS) approach, are used to calculate hyperpolarizabilities and analyze the contributions of different electronic transitions to the NLO response. rsc.org

Applications of 2 Methylanthracene and Its Derivatives in Advanced Materials

Organic Electronics

Organic electronics is a rapidly developing field that utilizes organic semiconductors for applications such as flexible displays, lightweight solar cells, and transistors. researchgate.netratedpower.comnrel.gov Anthracene (B1667546) derivatives are frequently employed in organic electronic devices owing to their favorable charge carrier mobility and suitable energy gaps. researchgate.netresearchgate.net

Building Blocks for Organic Semiconductors

Anthracene and its derivatives, including methyl-substituted anthracenes, serve as essential building blocks for the development of organic semiconductors. tcichemicals.comnih.gov These materials are central to the fabrication of various electronic components. solubilityofthings.comcymitquimica.comcecam.org

Organic Field-Effect Transistors (OFETs) are fundamental components in organic electronics, acting as switches or amplifiers for electrical signals. Anthracene derivatives are investigated for their potential in OFET applications due to their charge transport capabilities. researchgate.netresearchgate.net For instance, studies have explored novel organic semiconductors based on 2-amino-anthracene for their charge transport properties in OFET devices. nih.gov

Organic Light-Emitting Diodes (OLEDs) are display and lighting technologies that utilize organic materials to emit light when an electric current is applied. wku.edu Anthracene derivatives, known for their photophysical properties, including strong light absorption and fluorescence, are used in the development of OLEDs and as electroluminescent materials. researchgate.netsolubilityofthings.com Specifically, certain anthracene derivatives have been developed as emitting materials for producing efficient and stable blue emission in organic electroluminescence devices. researchgate.net

Organic Photovoltaic (OPV) cells, or organic solar cells, convert sunlight into electricity using organic semiconductors. ratedpower.comossila.com Anthracene derivatives are explored for their utility in OPV cells. solubilityofthings.comresearchgate.net These materials can be used in the active layer of solar cells, which is responsible for absorbing sunlight and generating charge carriers. ratedpower.com The development of new organic materials, including anthracene-based structures, is crucial for improving the efficiency and lifetime of OPV devices. nrel.govenergy.gov

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Charge Transport Mechanisms and Mobility Studies

Understanding charge transport mechanisms and carrier mobility is vital for optimizing the performance of organic electronic devices. In organic semiconductors, charge transport can occur through various mechanisms, including band-like transport and charge hopping, influenced by the material's structure and morphology. researchgate.netcecam.org Anthracene derivatives are studied to understand how their molecular structure and packing influence charge carrier mobility. nih.gov Research involves characterizing charge transport properties through techniques like impedance spectroscopy and studying the dynamics of charge carriers. nrel.govcecam.orgresearchgate.net While inorganic semiconductors typically exhibit higher charge carrier mobilities, significant research is focused on enhancing the mobility in organic materials. researchgate.netnih.gov

Detailed research findings on charge transport in specific anthracene derivatives highlight their potential. For example, a novel anthracene-based molecule possessing mesogenic properties showed a field effect hole mobility of 5.22 × 10⁻⁵ cm² V⁻¹ s⁻¹ and an ON/OFF ratio of 10⁴ in an OFET device prepared by drop casting. nih.gov

Fluorescent Probes and Sensors

Anthracene derivatives, including 2-methylanthracene (B165393) in some studies, are utilized in the development of fluorescent probes and sensors. mdpi.comnih.govnih.govresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net The inherent fluorescent properties of the anthracene core make these compounds suitable for converting recognition events into detectable fluorescent signals. researchgate.net

Detection of Metal Ions and Other Analytes

Anthracene-based fluorescent probes have been developed for the detection of various metal ions and other analytes. For instance, derivatives have been employed to sense metal ions such as Fe³⁺, exhibiting high sensitivity and selectivity. researchgate.netbohrium.com A novel anthracene-based probe, 9,10-bis((pyridine-2-ylthio)methyl)anthracene (ANSN), was synthesized for the sensitive and selective determination of iron in real samples, demonstrating a limit of detection (LOD) of 0.314 µM in the linear range of 0.3–130 µM for Fe³⁺ in acetonitrile. bohrium.com Another study reported an anthracene-based fluorescent turn-on sensor for Fe³⁺. researchgate.net

Fluorescent chemosensors based on anthracene derivatives have also targeted Zn²⁺, showing selective fluorescence enhancement. mdpi.comnih.govsemanticscholar.org A 9-(1,4,7,10-tetraazacyclododecyl)methylanthracene derivative, for example, showed a significant increase in fluorescent intensity upon Zn²⁺ addition at pH 10. mdpi.com Other metal ions detectable by anthracene derivative probes include Cd²⁺, Au³⁺, Hg²⁺, and CH₃Hg⁺. nih.govsemanticscholar.org

Beyond metal ions, anthracene-based sensors have been explored for detecting other analytes. An anthracene derivative sensor with two imidazolium (B1220033) groups linked to the 1,8 positions was efficiently and selectively quenched by H₂PO₄⁻ and F⁻ in acetonitrile, attributed to a photoinduced electron transfer (PET) process. nih.govsemanticscholar.org Fluorescent probes based on fluorophores like methylanthracene have also been developed for the detection of aldehydes, showing fluorescence enhancement upon reaction with the analyte. rsc.org

Biological Imaging Applications

Fluorescent probes derived from anthracene have found applications in biological imaging, enabling the visualization of various species in living cells and tissues. These probes have been used for the intracellular fluorescent imaging of metal ions like Mg²⁺ in PC12 cells, where an increase in fluorescence intensity was observed with increasing intracellular Mg²⁺ concentrations. mdpi.com The release of Mg²⁺ from intracellular stores was successfully imaged using such probes. mdpi.com

Anthracene derivative probes have also been applied to image intrinsic Zn²⁺ ions during the development of live zebrafish embryos and in pancreatic β-cells. nih.govsemanticscholar.org Other examples include imaging Fe²⁺ in living HeLa cells, Au³⁺ in live cells and lipid droplets, HOCl in macrophages, GSH in cells and tissues, ATP in live cells, formaldehyde (B43269) in living cells, and Pd²⁺ in HepG2 cells. nih.govsemanticscholar.orgbohrium.comrsc.orgrhhz.net The development of near-infrared (NIR) fluorescent probes based on different fluorophores, which offer advantages like deeper tissue penetration and reduced autofluorescence, is also an active area of research for bioimaging applications. mdpi.comnih.govsemanticscholar.orgresearchgate.net Supramolecular fluorescent imaging probes, sometimes based on host-guest assembly and disassembly, have also been developed for targeting specific organelles like mitochondria. acs.org

Development of pH- and Fluoride-Sensitive Probes

Anthracene derivatives have been investigated for their sensitivity to pH and fluoride (B91410) ions, leading to the development of corresponding fluorescent probes. Some 2-methoxy-substituted anthracene derivatives have shown changes in their emission lifetimes upon the addition of acid or fluoride, suggesting their potential as pH- and fluoride-sensitive fluorescent probes. nih.govresearchgate.net This change in emission lifetime can be used as a complementary detection method to steady-state fluorimetry. nih.govresearchgate.net The protonation of heterocycles linked to an anthracene fluorophore can lead to significant red-shifts in absorption and emission maxima, which is a principle used in pH-sensitive fluorescence probes. researchgate.net While some anthracene-based probes show sensitivity to fluoride, the core fluorophore in some reported NIR fluoride probes is not explicitly stated as this compound. nih.govsemanticscholar.orgresearchgate.net

Precursors for Complex Molecular Synthesis

This compound serves as an important raw material and a precursor in the synthesis of more complex organic molecules. ontosight.ailookchem.com

Dyes and Pigments

This compound can be utilized in the preparation of dyes and pigments. ontosight.ai Derivatives like 2-methylanthraquinone (B1664562) are used in applications such as smog dyes and are considered dye intermediates. fishersci.camolbase.com Another significant derivative is 1-amino-2-methylanthraquinone, also known as Disperse Orange 11, which is a brilliant red solid used as a dye and pigment for synthetic polymer fibers. solubilityofthings.comcore.ac.uk Anthracene itself is historically important as a starting material for various dyes, including alizarin. researchgate.net

Supramolecular Architectures and Host-Guest Chemistry

Anthracene derivatives, particularly 9-methylanthracene (B110197), have been studied extensively in the field of supramolecular chemistry as guests in host-guest systems. capes.gov.bracs.orgthieme-connect.comnih.govrsc.org Molecular receptors, often constructed using metal complexes such as palladium with terpyridyl ligands, can form supramolecular architectures containing molecular clefts capable of encapsulating planar aromatic molecules like 9-methylanthracene. acs.orgnih.gov

Studies have demonstrated the formation of host-guest complexes between supramolecular trigonal prisms and 9-methylanthracene, with observed stoichiometries of 1:6 and 1:7. capes.gov.brrsc.org Supramolecular rectangles formed by the assembly of spacer-chelators and linkers have also been shown to form adducts with 9-methylanthracene, with different rectangles exhibiting varying guest uptake ratios (e.g., 4:1 and 5:1 adducts). thieme-connect.com

Research has investigated the nature and kinetics of these host-guest interactions. Crystal structures have revealed that 9-methylanthracene guests can reside within the molecular clefts of the host structures, as well as on the exterior faces. acs.orgnih.gov Despite forming thermodynamically stable complexes, the guest molecules can exhibit rapid site exchange within the receptor and with external molecules, highlighting the kinetic lability of these systems. nih.gov Variable-temperature NMR spectroscopy has been used to study the site residency time of anthracene guests in related intramolecular host-guest complexes. nih.gov

Molecular Recognition and Self-Assembly

Molecular recognition and self-assembly are fundamental processes in supramolecular chemistry, enabling the construction of complex architectures from simpler components through non-covalent interactions. Anthracene derivatives, including this compound, play a significant role in these processes due to their distinct photophysical properties and their ability to engage in favorable π-π interactions. Supramolecular systems designed for molecular recognition often utilize rigid or semi-rigid host molecules with cavities or binding sites complementary to the guest molecule in terms of size, shape, and electronic properties.

Research has demonstrated the self-assembly of molecular receptors capable of recognizing planar aromatic molecules. For instance, systems incorporating cofacially disposed terpyridyl-palladium-ligand units have been shown to self-assemble and form stable host-guest complexes with planar aromatic molecules such as 9-methylanthracene, a structural isomer of this compound. sigmaaldrich.com, metabolomicsworkbench.org, zhanggroup.org, fishersci.ca This recognition is driven by the precise spatial arrangement of the binding sites within the self-assembled host, which provides a molecular cleft suitable for the intercalation or stacking of the aromatic guest. metabolomicsworkbench.org, fishersci.ca The self-assembly process is often guided by stable yet kinetically labile bonds, such as metal-ligand bonds, which allow for error correction and the formation of thermodynamically stable structures. sigmaaldrich.com, zhanggroup.org

Furthermore, the self-assembly of molecular trigonal prisms bearing multiple molecular clefts has been reported, showcasing their ability to form host-guest complexes with 9-methylanthracene. sigmaaldrich.com, nih.gov These systems highlight the potential for designing supramolecular hosts with multiple recognition sites, leading to the formation of complexes with defined stoichiometries, such as 1:6 and 1:7 host-guest ratios with 9-methylanthracene. sigmaaldrich.com, nih.gov The recognition in these prismatic structures can involve guests residing within the molecular clefts, on the exterior of the clefts, or between the molecular linkers, demonstrating subtle forms of molecular recognition dictated by the host architecture. nih.gov

Molecular recognition based on the shape of side chains attached to anthracene derivatives has also been explored for the self-assembly of patterned monolayers on surfaces. fishersci.com This approach leverages specific recognition interactions to program the arrangement of molecules in two dimensions, leading to the formation of highly ordered structures with defined patterns. fishersci.com These examples underscore the versatility of anthracene-based molecules in directing molecular recognition and self-assembly processes for the creation of functional supramolecular materials.

Encapsulation of Aromatic Guests in Supramolecular Cages

Supramolecular cages are discrete molecular architectures with well-defined internal cavities capable of encapsulating guest molecules. The encapsulation of aromatic guests, including anthracene derivatives, within these cages is a key area of research with implications for catalysis, sensing, and controlled release. The driving forces for encapsulation can include a combination of specific interactions between the host and guest, as well as non-specific forces such as hydrophobic effects, π-π interactions, and van der Waals forces.

Coordination cages, assembled through the coordination of ligands to metal ions, have proven particularly effective in encapsulating aromatic guests. For example, the encapsulation of electron-rich aromatic guests like 9-methylanthracene within a specific palladium-based cage (Pd6L4C36a) has been investigated. This encapsulation can lead to the formation of host-guest complexes exhibiting charge transfer bands, indicating electronic interactions between the host and the encapsulated guest. Confinement within the cage can also influence the reactivity of the guest molecule, as demonstrated by the photocatalyzed aerobic oxidation of encapsulated 9-methylanthracene, leading to specific oxidized products.

Water-soluble coordination cages with hydrophobic internal cavities are particularly adept at encapsulating aromatic guests in aqueous environments, driven largely by the hydrophobic effect., These cages can encapsulate a wide range of guests, and their internal environment can significantly alter the rate and selectivity of reactions compared to the bulk solution. The ability of these cages to preorganize substrates within their cavity is crucial for enhancing reaction efficiency and enabling new chemical transformations.,

Supramolecular cages also serve as valuable tools for the quantitative study of non-covalent interactions, such as aromatic stacking. By encapsulating aromatic molecules in a defined geometry within a cage, researchers can experimentally quantify the strength of these interactions and investigate the factors influencing them, such as the nature of substituents.

π-Stacking Interactions in Supramolecular Systems

π-Stacking interactions, arising from the attractive forces between aromatic rings, are fundamental non-covalent interactions that play a critical role in the structure and function of many chemical and biological systems, as well as in the assembly of supramolecular architectures. Anthracene and its derivatives, with their extended π-systems, are significant participants in these interactions.

In supramolecular systems, π-stacking interactions contribute to the stability of host-guest complexes and guide the self-assembly of ordered structures. As discussed earlier, the recognition and encapsulation of aromatic guests like 9-methylanthracene by supramolecular receptors and cages often involve significant π-π stacking interactions between the guest and the aromatic components of the host. sigmaaldrich.com, metabolomicsworkbench.org, zhanggroup.org, fishersci.ca Crystal structures of host-guest complexes have provided direct evidence of these stacking arrangements, revealing specific interplanar separations between the aromatic units. sigmaaldrich.com, zhanggroup.org, fishersci.ca

Studies on model systems have provided insights into the nature of π-stacking interactions in substituted aromatic rings. While the focus is not always specifically on this compound, the principles derived from studying related systems, such as substituted naphthalenes and benzenes, are applicable to understanding the behavior of methylated anthracenes. These studies suggest that substituent effects on π-stacking interactions can be described in terms of electrostatic models, where changes in the π-system induced by substituents influence the interaction energy.

Furthermore, π-stacking interactions can be utilized as a driving force for the construction of supramolecular polymers. By encapsulating anthracene derivatives within host molecules like cucurbituril, the π-π interaction between the encapsulated moieties can be enhanced, leading to the formation of supramolecular polymeric structures in water. This host-enhanced π-π interaction strategy provides a powerful method for controlling the self-assembly of complex supramolecular materials.

Environmental Fate and Bioremediation Research of 2 Methylanthracene

Occurrence and Ecological Implications in the Environment

2-Methylanthracene (B165393) is a component of complex mixtures of polycyclic aromatic compounds (PACs) found in the environment. These compounds originate from various sources, including the incomplete combustion of organic matter (pyrogenic sources) and petroleum products (petrogenic sources). mdpi.com It has been detected in surface sediments of urbanized coastal areas, such as marinas, where it contributes to the total PAH contamination. ucsd.edu Marinas, with their often semi-enclosed nature and poor flushing, can act as "tidal traps," leading to the accumulation of PAHs and their derivatives in sediments, which serve as important reservoirs of these contaminants. ucsd.edu

The presence of PAHs, including methylated forms like this compound, in marine sediments can degrade aquatic habitats and water quality. ucsd.edu PAHs are known for their toxicity, potential carcinogenicity, mutagenicity, and teratogenicity, making them priority pollutants for environmental monitoring. ucsd.edu Their lipophilic nature causes them to adsorb onto particles in water and accumulate in sediments, posing risks to aquatic organisms and potentially disrupting biological processes within ecosystems. mdpi.comucsd.edu

Abiotic Degradation Processes

Abiotic degradation processes play a role in the transformation of this compound in the environment, occurring without the direct involvement of living organisms. These processes include photochemical and chemical reactions.

Photochemical Degradation in Various Media

Photochemical degradation, driven by exposure to light, is a significant abiotic transformation pathway for PAHs, particularly in media exposed to sunlight such as air and surface waters. Studies on the photodegradation of methylanthracenes in isooctane (B107328) solutions exposed to UV irradiation have shown that these compounds undergo decomposition. The photodegradation of methylanthracenes follows first-order kinetics. researchgate.net The position of the methyl group can influence the photostability of methylanthracenes. For instance, 9-methylanthracene (B110197), with the methyl group at a position of high electron density, was found to be less stable to photodegradation compared to 1-methylanthracene (B1217907) and this compound. researchgate.net

Research indicates that the photochemical behavior of PAHs is dependent on their molecular structures and the physicochemical properties of the substrates they are adsorbed onto. researchgate.net Possible reactions during photodegradation include hydrogen abstraction from a donor, oxidation, or reduction. researchgate.net Oxidation, potentially followed by α-fragmentation, is a likely process in the photodegradation of parent PAHs. researchgate.net

Based on research into the photodegradation of methylanthracenes, the half-lives expressed as required irradiation dose in isooctane were determined:

CompoundHalf-life (W · h/m²)
This compound161.2
1-Methylanthracene117.5
9-Methylanthracene100.5

This data indicates that this compound is more stable under these specific photoirradiation conditions compared to 1-methylanthracene and 9-methylanthracene. researchgate.net

Chemical Degradation (e.g., Oxidation, Reduction)

Chemical degradation processes, such as oxidation and reduction, can also contribute to the environmental fate of this compound. While specific studies focusing solely on the chemical oxidation or reduction of this compound in various environmental matrices are less detailed in the provided context, general principles of PAH chemistry apply. Oxidation is a common transformation for PAHs, leading to the formation of oxygenated products like quinones. asm.org For example, 2-methylanthraquinone (B1664562) (PubChem CID: 6773) is a methylated derivative of anthraquinone (B42736) and can be formed through the oxidation of this compound. wikipedia.orgnih.gov

Some studies on the degradation of PAHs by fungi and bacteria in the presence of redox mediators highlight the role of oxidative processes facilitated by enzymes. nih.gov While this overlaps with biodegradation, it underscores the importance of oxidation-reduction reactions in PAH transformation. Under anaerobic conditions, limited degradation of this compound was observed under nitrate-reducing conditions in a study examining the persistence of creosote (B1164894) components. nih.gov This suggests that reduction or other anaerobic chemical processes might play a role, although the extent and mechanisms may be limited compared to aerobic degradation.

Biodegradation Mechanisms

Biodegradation, the breakdown of compounds by living organisms, particularly microorganisms, is a crucial process for the removal of this compound from the environment. Various microbial communities, including bacteria and fungi, possess the metabolic capabilities to transform or mineralize PAHs. frontiersin.orgtandfonline.com

Microbial Degradation Pathways

Microbial degradation of PAHs, including this compound, typically involves enzymatic reactions that lead to the cleavage of the aromatic rings. Bacteria and fungi employ different strategies for PAH metabolism. frontiersin.org

Bacterial degradation of tricyclic PAHs like anthracene (B1667546) often initiates with dioxygenation, where dioxygenase enzymes incorporate two atoms of oxygen into the aromatic ring, forming cis-dihydrodiols. nih.gov These dihydrodiols can then undergo further enzymatic transformations, including dehydrogenation to form catechols, which are then subject to ring cleavage by dioxygenases (either meta- or ortho-cleavage pathways). frontiersin.orgnih.gov While the specific bacterial pathways for this compound are not explicitly detailed in the provided snippets, it is likely that similar initial oxygenation steps occur, potentially followed by pathways analogous to those for anthracene, with the methyl group influencing the regioselectivity and subsequent metabolic steps. Some studies indicate that certain bacterial strains can transform this compound. asm.org For instance, Pseudomonas cepacia F297, known for degrading fluorene (B118485) and other aromatic compounds, was also shown to transform this compound. asm.org

Under anaerobic conditions, microbial degradation of PAHs is generally slower and less extensive compared to aerobic conditions. nih.gov However, some anaerobic degradation of this compound has been observed under nitrate-reducing conditions. nih.gov

Fungal Degradation (e.g., White Rot Fungi)

Fungi, particularly white rot fungi, are well-known for their ability to degrade a wide range of persistent organic pollutants, including PAHs. frontiersin.orgnih.govnih.gov White rot fungi produce extracellular lignin-degrading enzymes, primarily laccases and manganese peroxidases, which have broad substrate specificities and can oxidize PAHs. nih.govnih.gov

Studies have demonstrated the capability of white rot fungi, such as Coriolopsis gallica and Rigidoporus lignosus, to metabolize this compound. nih.govnih.gov These fungi can oxidize this compound, and this oxidation can be significantly enhanced by the presence of redox mediators like 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), 1-hydroxybenzotriazole (B26582) (HBT), or violuric acid (VA). nih.gov The degradation rate of this compound by Rigidoporus lignosus was found to be highest in the presence of VA. nih.gov

Fungal degradation of PAHs can involve the cytochrome P-450 system or the extracellular ligninolytic enzyme system. nih.gov In white rot fungi, mineralization of some PAHs to CO₂ can occur, indicating complete breakdown. nih.gov Laccase enzymes purified from fungi like C. gallica can directly oxidize this compound. nih.govasm.org

Research highlights that fungal species may preferably biodegrade certain PAHs over others; some studies have found fungal species preferably biodegrading this compound. researchgate.net

Enzymatic Oxidation by Laccases and Peroxidases

Enzymatic oxidation plays a role in the initial transformation of PAHs, including this compound, often making them more amenable to further degradation. Laccases and peroxidases, particularly those produced by white rot fungi, are known to catalyze the oxidation of various aromatic compounds. nih.govinrs.ca These extracellular enzymes are involved in lignin (B12514952) degradation and can oxidize PAHs through a one-electron oxidation mechanism, generating free radicals that can undergo subsequent reactions. nih.govnlc-bnc.ca

Studies have shown that purified laccase from the fungus Coriolopsis gallica can oxidize this compound. nih.govasm.org The oxidation of this compound by C. gallica laccase was positively affected by the addition of mediating substrates like hydroxybenzotriazole (B1436442) (HBT). nlc-bnc.ca The rate constant for this compound oxidation showed a significant increase with the addition of both mediating substrates compared to other PAHs tested. nlc-bnc.ca While the exact products of this compound oxidation by laccases are not extensively detailed in the provided snippets, related studies on anthracene and 9-methylanthracene suggest the formation of dione (B5365651) derivatives and potentially methylanthraquinone. asm.orgasm.org

Cytochrome P450 enzymes have also been explored for their potential in PAH transformation. nih.gov Engineered bacterial P450s, such as a mutant of Cytochrome P450 BM-3, have shown activity towards various PAHs, including 9-methylanthracene, indicating their potential for environmental bioremediation by making PAHs more water-soluble through hydroxylation. nih.gov Hydroxylated PAHs can then serve as substrates for oxidases like peroxidases and laccases. nih.gov

Anaerobic Degradation Processes

While PAHs were historically considered resistant to anaerobic degradation due to the absence of oxygen, which is typically involved in the initial steps of aerobic degradation, it is now known that many anaerobic bacteria and archaea can degrade PAHs using alternative electron acceptors such as nitrate, iron(III), and sulfate. sci-hub.se Anaerobic degradation is particularly relevant in environments like subsurface soil, groundwater, and sediments where oxygen levels are low or absent. sci-hub.se

Research has demonstrated the anaerobic degradation of PAHs, including some tricyclic PAHs, under various anaerobic conditions. nih.gov this compound was apparently degraded under nitrate-reducing conditions in a study examining the persistence of creosote components. nih.gov

Ring Reduction and Cleavage Mechanisms

Following the initial activation, anaerobic degradation of PAHs involves overcoming the resonance energy of the aromatic ring system. This is typically achieved through sequential two-electron reduction steps catalyzed by aryl-CoA reductases. asm.orgnih.gov For naphthalene (B1677914) degradation, this involves the reduction of 2-naphthoyl-CoA. asm.org

After reduction, the ring system is cleaved. Studies on the anaerobic degradation of naphthalene and 2-methylnaphthalene (B46627) by sulfate-reducing bacteria have shown that the degradation proceeds via reduction of the aromatic ring system of 2-naphthoic acid derivatives to initiate ring cleavage. researchgate.netnih.gov The ring cleavage products can include metabolites such as 2-carboxycyclohexylacetic acid, indicating that further degradation may proceed via cyclohexane (B81311) derivatives. researchgate.netnih.gov The exact ring reduction and cleavage mechanisms for this compound are not explicitly detailed in the provided information, but the general principles observed for other PAHs like naphthalene and phenanthrene (B1679779) involving ring reduction prior to cleavage are likely applicable. asm.orgresearchgate.net

Comparison of Degradation Rates for Isomers

The position of methyl groups on the anthracene core can influence its degradation rate. Studies on the photodegradation of methylanthracene isomers in isooctane solutions have shown that the position of the methyl group affects their stability. researchgate.net In these studies, the photodegradation of methylanthracenes followed first-order kinetics. researchgate.net

An interactive table illustrating the half-lives of methylanthracene isomers under UV radiation is presented below, based on the provided data. researchgate.net

Interactions with Biological Systems Excluding Dosage/administration

Molecular Recognition and Biological Probing

Molecular recognition, the specific interaction between molecules, is fundamental to many biological processes. Anthracene (B1667546) derivatives, including some related to 2-methylanthracene (B165393), have been explored in the context of molecular recognition, particularly in the development of fluorescent probes and biosensors mdpi.comnih.govwikipedia.orgmdpi.com. The inherent fluorescent properties of anthracene-based compounds make them suitable candidates for sensing and imaging biological substances mdpi.comsolubilityofthings.comsolubilityofthings.comsolubilityofthings.comontosight.ai. While the direct use of this compound itself as a biological probe is not extensively detailed in the provided search results, the application of modified anthracene structures highlights the potential of this molecular scaffold for developing tools to detect and study biological molecules and events mdpi.comnih.govmdpi.com. Studies on molecular recognition at interfaces, relevant to biosensing, further underscore the importance of understanding how these molecules interact with biological surfaces and targets mdpi.comresearchgate.net.

Exploration of Biological Activities of Derivatives

A significant body of research has focused on the biological activities exhibited by derivatives of this compound, particularly those belonging to the anthraquinone (B42736) class. These compounds have demonstrated a range of properties, including antioxidant, antimicrobial, and anticancer effects solubilityofthings.comsmolecule.comontosight.aismolecule.comontosight.aiontosight.aismolecule.comresearchgate.netrsc.org.

Several derivatives of this compound have shown promising antioxidant activity. This property is often associated with their ability to scavenge free radicals and mitigate oxidative stress within biological systems solubilityofthings.comsolubilityofthings.comontosight.aismolecule.comontosight.aiontosight.airsc.orgresearchgate.netgoogle.comresearchgate.net. For instance, research indicates that derivatives like 1-hydroxy-5-methoxy-2-methylanthracene-9,10-dione (B13135719) demonstrate antioxidant activity by reducing oxidative stress . Similarly, 1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione derivatives are of interest for their potential in combating oxidative stress solubilityofthings.com. Studies on plant extracts containing anthraquinone derivatives, such as those from Pseudarthria viscida roots, have also reported antioxidant activity, with compounds like this compound-9,10(4aH,9aH)-dione being identified researchgate.net.

Here is a table summarizing some derivatives with reported antioxidant activity:

Compound NamePubChem CIDSource/ContextReported Activity/Property
1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dioneNot availableResearch studyPotential antioxidant activity
1,2,7-Trihydroxy-8-methoxy-6-methylanthraceneNot availableResearch studyAntioxidant activity
1,4,5,8-Tetrahydroxy-2-methylanthracene-9,10-dione5318804Pharmaceutical formulations interestMay exhibit antioxidant properties solubilityofthings.com
1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione (B15249957)Not availableResearch studySuggested antioxidant activities smolecule.com
1-Hydroxy-2-methylanthraquinone (B15150)68977Pharmaceutical and medicinal applications interestPotential antioxidant properties ontosight.ai
1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione11894131Research studyVarious biological activities, including antioxidant ontosight.ai
1,4,5-Trihydroxy-2-methylanthracene-9,10-dione124062Pharmaceutical development interestPotential antioxidant properties solubilityofthings.com
1-Hydroxy-5-methoxy-2-methylanthracene-9,10-dione11894130Research studyDemonstrates antioxidant activity
Anthraquinone derivatives from marine fungiVariousMarine fungiSignificant antioxidant activities rsc.org
This compound-9,10(4aH,9aH)-dioneNot availablePseudarthria viscida rootsAntioxidant activity researchgate.net

The antimicrobial potential of this compound derivatives has been investigated against a variety of microbial strains, including bacteria and fungi solubilityofthings.comsmolecule.comontosight.aiontosight.airesearchgate.netrsc.orgresearchgate.netebi.ac.uk. Studies have shown that certain derivatives exhibit effectiveness against various microbial strains smolecule.com. For instance, 1-chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dione has demonstrated effectiveness against various microbial strains smolecule.com. Derivatives like 1-hydroxy-2-methylanthraquinone have also been explored for their potential antimicrobial properties ontosight.ai. Research on Polygonum lanatum extracts identified this compound-9,10-dione and 1-hydroxy-6-methylanthracene-9,10-dione, and screened them for antimicrobial activity, showing mild to moderate inhibition against tested organisms researchgate.net. Knipholone analogs, which are anthracene-9,10-dione derivatives, have also been synthesized and tested for antimicrobial activity, showing efficacy against Staphylococcus epidermidis and Staphylococcus aureus, and antifungal activity against Trichophyton mentagrophytes researchgate.net.

Here is a table outlining some derivatives with reported antimicrobial activity:

Compound NamePubChem CIDSource/ContextReported Activity/Property
1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dioneNot availableResearch studyShown effectiveness against various microbial strains smolecule.com
1,2,7-Trihydroxy-8-methoxy-6-methylanthraceneNot availableResearch studyPotential antimicrobial properties ontosight.ai
1-Hydroxy-2-methylanthraquinone68977Pharmaceutical and medicinal applications interestPotential antimicrobial properties ontosight.ai
1,4,5-Trihydroxy-2-methylanthracene-9,10-dione124062Pharmaceutical development interestPotential antimicrobial properties solubilityofthings.com
This compound-9,10-dione6773Polygonum lanatum stem extractsMild to moderate antimicrobial activity researchgate.net
1-hydroxy-6-methylanthracene-9,10-dione11894133Polygonum lanatum stem extractsMild to moderate antimicrobial activity researchgate.net
Knipholone analogs (anthracene-9,10-dione derivatives)VariousSynthesis and testingAntibacterial and antifungal activity researchgate.net
1,6-dihydroxy-2-methyl-9,10-anthraquinone11894134Isolated from Rubia yunnanensis rootsAntibacterial agent role ebi.ac.uk
Anthraquinone derivatives from marine fungiVariousMarine fungiPotent antibacterial and antifungal bioactivities rsc.org

The anticancer potential of this compound derivatives is an active area of research, with studies indicating their ability to inhibit cancer cell proliferation and interact with key cellular pathways ontosight.aismolecule.comontosight.aismolecule.comontosight.aismolecule.comgoogle.comresearchgate.net. Preliminary studies suggest that some derivatives may inhibit cancer cell proliferation through mechanisms involving oxidative stress and enzyme inhibition smolecule.com. Compounds with structures similar to 1,4-dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione have shown potential anticancer properties, potentially inducing apoptosis in certain cancer cell lines smolecule.com.

Specific derivatives have been investigated for their effects on cancer cells. For example, 1,7-dihydroxy-6-methylanthracene-9,10-dione (B13146936) has been studied as a potential anticancer agent, showing interactive affinity for EYA3 protein residues implicated in Ewing Sarcoma. This compound demonstrates cytotoxicity in Ewing Sarcoma cells and regulates gene expression related to cancer progression smolecule.com. Other studies have highlighted its ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species generation and cell cycle arrest smolecule.com. Anthraquinone derivatives, in general, are known to interact with biological molecules, affecting various pathways within cells, and some have been shown to inhibit the growth of certain cancer cells ontosight.ai.

Here is a table summarizing some derivatives with reported anticancer potential:

Compound NamePubChem CIDSource/ContextReported Activity/Property
1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dioneNot availableResearch studyPotential anticancer activity, may inhibit cancer cell proliferation smolecule.com
1,2,7-Trihydroxy-8-methoxy-6-methylanthraceneNot availableResearch studyPotential anticancer properties, can interact with biological molecules affecting pathways ontosight.ai
1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dioneNot availableResearch studyPotential anticancer properties, may induce apoptosis in certain cancer cell lines smolecule.com
1-Hydroxy-2-methylanthraquinone68977Pharmaceutical and medicinal applications interestPotential in cancer treatment due to ability to inhibit cancer cell growth ontosight.ai
1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione11894131Research studyVarious biological activities, including anticancer properties ontosight.ai
1,7-Dihydroxy-6-methylanthracene-9,10-dione11894132Medicinal chemistry interestPotential as an anticancer agent, cytotoxicity in Ewing Sarcoma cells, regulates gene expression smolecule.com
This compound-9,10-dione6773Potential research areaSome studies indicate potential anticancer properties ontosight.ai
2-(Dimethoxymethyl)-1-hydroxyanthracene-9,10-dione10180650Sponge-associated fungus Eurotium cristatumDisplays inhibitory effects on cell growth, candidate for anticancer/antitumor applications researchgate.net
Anthraquinone derivatives from marine fungiVariousMarine fungiPotent antitumor bioactivities rsc.org

Enzyme inhibition is another significant aspect of the biological interactions of this compound derivatives. These compounds have been shown to inhibit various enzymes, which can contribute to their observed biological effects, including antimicrobial and anticancer activities smolecule.com. Notably, studies have investigated the inhibition of cytochrome P450 enzymes by quinones and anthraquinones, including some methylanthracene derivatives acs.orgnih.govrsc.org.

For example, 1-amino-4-chloro-2-methylanthracene-9,10-dione has been found to inhibit cytochrome P450s 1A1 and 1A2. It showed potent inhibition for P450 1A1 with an IC₅₀ value of 0.40 μM and inhibited P450 1A2 with an IC₅₀ value of 0.53 μM acs.orgnih.gov. This derivative also acted as a mechanism-based inhibitor of cytochrome P450s 1A1 and 1A2 acs.orgnih.gov. The presence of the methyl group at the 2-position was suggested to play a role in the mechanism-based inhibition of P450s 1A1 and 1A2 by 1-amino-4-chloro-2-methylanthracene-9,10-dione acs.org.

This compound-9,10-quinone has also been tested for its inhibition of CYP1A1 enzyme activity, showing an IC₅₀ value of 3.89 μM rsc.org.

Here is a table summarizing some enzyme inhibition data for derivatives:

Compound NamePubChem CIDEnzyme TargetedIC₅₀ (μM)Kᵢ (μM)Kᵢₙₐcₜᵢₒₙ (min⁻¹)Notes
1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dioneNot availableEnzymes involved in metabolic pathways---May inhibit specific enzymes smolecule.com
1-Amino-4-chloro-2-methylanthracene-9,10-dione11894128CYP1A10.405.381.57Potent inhibitor, mechanism-based acs.orgnih.gov
1-Amino-4-chloro-2-methylanthracene-9,10-dione11894128CYP1A20.530.500.08Inhibitor, mechanism-based acs.orgnih.gov
This compound-9,10-quinone6773CYP1A13.89--Inhibitor rsc.org

Anticancer Potential and Cell Pathway Interactions

Studies on Protein-Ligand Interactions

Understanding how this compound derivatives interact with proteins is crucial for elucidating their biological mechanisms. These interactions can involve binding to enzymes, receptors, or other cellular proteins, influencing their function smolecule.com. Studies have investigated the binding modes of these compounds to reveal structural characteristics responsible for their potency and selectivity, particularly in the context of enzyme inhibition acs.org.

As mentioned earlier, 1,7-dihydroxy-6-methylanthracene-9,10-dione shows interactive affinity for EYA3 protein residues, which are implicated in Ewing Sarcoma smolecule.com. This interaction suggests a mechanism through which the compound exerts its cytotoxic effects smolecule.com. The binding affinity was quantified, indicating potential for drug development smolecule.com.

In the context of enzyme inhibition, docking studies have been carried out to understand the binding modes of methylanthracene derivatives with cytochrome P450 enzymes acs.orgnih.gov. These studies have revealed structural features important for their inhibitory activity and selectivity acs.org.

While this compound itself did not significantly inhibit gap junction intercellular communication (GJIC) in rat liver epithelial cells, isomers methylated at the 1 or 9 position did, highlighting how the position of the methyl group can influence biological effects and interactions with cellular processes nih.gov.

Studies on protein binding have also been conducted for related compounds, such as the investigation of the binding of benz[a]anthracene and 9-methylanthracene (B110197) to mouse-skin protein oup.com. Additionally, predictive studies on derivatives like 1-methoxy-2-methylanthracene-9,10-dione and rubiadin (B91156) (1,3-dihydroxy-2-methylanthracene-9,10-dione) indicate high plasma protein binding percentages .

Here is a table summarizing some reported protein interactions:

Compound NamePubChem CIDInteracting Protein/SystemNature of Interaction
1-Chloro-7-hydroxy-4,5-dimethoxy-2-methylanthracene-9,10-dioneNot availableMolecular targets such as enzymes and receptorsBinding leading to formation of reactive intermediates smolecule.com
1,7-Dihydroxy-6-methylanthracene-9,10-dione11894132EYA3 protein residuesInteractive affinity, hydrogen bonding with active residues smolecule.com
1-Amino-4-chloro-2-methylanthracene-9,10-dione11894128Cytochrome P450s (CYP1A1, CYP1A2)Inhibition, binding modes studied acs.orgnih.gov
This compound-9,10-quinone6773CYP1A1Inhibition rsc.org
This compound11669Gap junction intercellular communication (GJIC)No significant inhibition nih.gov
1-Methoxy-2-methylanthracene-9,10-dione3534338Plasma proteinsPredicted high plasma protein binding (98.18%)
Rubiadin (1,3-dihydroxy-2-methylanthracene-9,10-dione)11894135Plasma proteinsPredicted high plasma protein binding (100.14%)

Molecular Docking Studies and Predicted Bioactivity

Molecular docking is a computational technique employed to predict the preferred orientation of one molecule to a second when bound to each other, providing insights into the potential interaction and binding affinity between a ligand (such as this compound or its derivatives) and a target protein or enzyme scielo.org.mxbhu.ac.in. This method is valuable in drug discovery and understanding the molecular mechanisms of biological activity scielo.org.mx.

Studies involving methylanthracene derivatives have utilized molecular docking to explore their potential biological activities, including interactions with various biological targets. For instance, molecular docking studies have been conducted on novel 9-methylanthracene derivatives to investigate their potential as p53 activators for the treatment of glioblastoma multiforme nih.gov. One such compound, 13e, was analyzed through molecular docking, suggesting it might bind to the interaction between hnRNPA2B1 protein and the MDM4 promoter and untranslated region. This binding is proposed to lead to the upregulation of p53 protein expression, ultimately inducing apoptosis in U87 glioblastoma cells nih.gov.

Another study focused on the inhibition of cytochrome P450 enzymes by quinones and anthraquinones, including a this compound-9,10-dione derivative. Molecular docking studies were performed on a series of compounds, including 1-amino-4-chloro-2-methylanthracene-9,10-dione, to understand their binding modes and the structural characteristics responsible for their potency and selectivity against P450 enzymes like 1A1, 1A2, and 2B1 nih.gov. The presence of a methyl group at the 2-position in proximity to an amino group was suggested to contribute to the mechanism-based inhibition observed for 1-amino-4-chloro-2-methylanthracene-9,10-dione against P450s 1A1 and 1A2 nih.gov.

Molecular docking has also been applied to study the interaction of compounds like Rubiadin (1,3-dihydroxy-2-methylanthracene-9,10-dione) with biological targets such as the Prostaglandin E Synthase Type 2 (mPGES-2) receptor researchgate.net. The docking analysis indicated that Rubiadin has a strong interaction with the mPGES-2 receptor crystal structure (PDB ID: 1Z9H), with a free binding energy of -7.9 kcal/mol researchgate.net. Hydrogen bonds were observed between Rubiadin and amino acid residues of the receptor researchgate.net.

Furthermore, molecular docking studies have been conducted on 1,7-Dihydroxy-3-methylanthracene-9,10-dione to assess its interactive affinity for EYA3 active residues in the context of Ewing Sarcoma waocp.orgnih.gov. These studies revealed an intermolecular binding energy of -5.9 kcal/mol and an inhibitory constant of 71.80 µM for 1,7-Dihydroxy-3-methylanthracene-9,10-dione with EYA3 waocp.orgnih.gov.

Predicted bioactivity studies for anthracene derivatives, including those with methyl substitutions, often explore potential antimicrobial, anti-inflammatory, and anticancer properties ontosight.aiontosight.aiontosight.ai. For example, 1,2,7-trihydroxy-8-methoxy-6-methylanthracene and similar derivatives have been investigated for these potential applications, as they can interact with biological molecules and influence cellular pathways ontosight.ai. Anthraquinones, a class of compounds that includes many methylanthracene-9,10-dione derivatives, are known for diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects ontosight.aiontosight.ainih.gov. The biological activity of these compounds can be influenced by their substitution patterns ontosight.ai. Prediction of Activity Spectra for Substances (PASS) analysis has been used to determine the biological activity of compounds like 1,7-Dihydroxy-3-methylanthracene-9,10-dione across numerous pharmacological targets, suggesting potential as HIF1-alpha expression inhibitors and upregulators of TP53 activity waocp.orgnih.gov.

Studies on the developmental toxicity of polycyclic aromatic hydrocarbons (PAHs), including this compound, have also been conducted, assessing morphological and neurobehavioral effects in model organisms nih.gov. These studies highlight that PAHs can have distinct bioactivities and that developmental stages are particularly sensitive to chemical exposure nih.gov.

While specific detailed data tables for this compound itself in molecular docking studies were not extensively found, research on its methylated and anthraquinone derivatives provides strong evidence of the application of molecular docking and bioactivity prediction in understanding the potential biological interactions of this class of compounds nih.govnih.govresearchgate.netwaocp.orgnih.gov. The binding affinities and inhibitory constants determined through docking simulations offer quantitative data on the strength and nature of the interactions between these molecules and their biological targets researchgate.netwaocp.orgnih.govplos.org.

Compound NameTarget Protein/EnzymeBinding Affinity (kcal/mol)Inhibitory Constant (µM)Reference
Rubiadin (1,3-dihydroxy-2-methylanthracene-9,10-dione)Prostaglandin E Synthase Type 2 (mPGES-2)-7.9- researchgate.net
1,7-Dihydroxy-3-methylanthracene-9,10-dioneEYA3-5.971.80 waocp.orgnih.gov
1-amino-4-chloro-2-methylanthracene-9,10-dioneP450 1A1-0.40 (IC50) nih.gov
1-amino-4-chloro-2-methylanthracene-9,10-dioneP450 1A2-0.53 (IC50) nih.gov

Future Research Directions and Emerging Applications

Advanced Material Design and Optimization

The fluorescent properties of 2-Methylanthracene (B165393) make it a candidate for applications in materials science, particularly in the field of optoelectronics ontosight.ai. Research into advanced materials incorporating this compound could focus on optimizing its photophysical properties for specific applications, such as organic light-emitting diodes (OLEDs) or fluorescent sensors. The anthracene (B1667546) core structure is already recognized for its utility in polymeric materials and optoelectronic devices researchgate.net. Future work could involve synthesizing polymers or other complex architectures where this compound is integrated to tune properties like emission wavelength, quantum yield, and stability. Designing materials with tailored electronic and optical responses based on this compound's characteristics represents a key future direction.

Deeper Understanding of Structure-Property Relationships

A comprehensive understanding of how the molecular structure of this compound dictates its physical, chemical, and photophysical properties is crucial for its rational design and application in new technologies. Studies employing techniques like cavity ring-down spectroscopy are valuable for examining the absorption spectra and vibronic band systems of this compound, providing insights into its electronic transitions researchgate.net. Comparing these spectroscopic data with those of related compounds like anthracene and 9-methylanthracene (B110197) helps elucidate the effect of the methyl substituent on the electronic structure researchgate.net. Furthermore, computational methods such as Density Functional Theory (DFT) are instrumental in evaluating vibrational transitions and understanding the relationship between structure and spectroscopic behavior researchgate.net. Quantitative Structure-Property Relationship (QSPR) studies, which have been applied to predict properties like the flash point of hydrocarbons including this compound based on molecular descriptors, represent another avenue for deepening this understanding rjpbcs.com. Future research will likely involve more sophisticated computational modeling and experimental techniques to build detailed structure-property profiles for this compound and its derivatives, potentially revealing novel applications or improving existing ones. The subtle structural differences between isomers like 1- and this compound can lead to notable disparities in biological effects, underscoring the importance of detailed structure-property investigations researchgate.net.

An example of QSPR data for this compound's flash point is shown below:

CompoundFlash Point (°C)
This compound144

Note: Data extracted from a QSPR study rjpbcs.com.

Novel Synthetic Routes for Complex Architectures

The synthesis of this compound itself can be achieved through methods like the alkylation of anthracene ontosight.ai. However, future research will focus on developing novel and efficient synthetic routes to incorporate the this compound moiety into more complex molecular architectures and materials. This includes the synthesis of functionalized this compound derivatives or polymers containing the this compound unit. Research into synthesizing substituted anthracene derivatives is ongoing, with studies exploring various reaction pathways and conditions to achieve high yields of desired products researchgate.netmdpi.com. The development of convenient and efficient synthetic strategies is particularly important for creating new compounds with potential applications, such as in medicinal chemistry or advanced materials mdpi.com. Future efforts will likely involve exploring catalytic methods, flow chemistry, or other innovative synthetic techniques to enable the facile construction of complex molecules featuring the this compound scaffold.

Enhanced Environmental Remediation Strategies

Polycyclic aromatic hydrocarbons (PAHs), including this compound, are environmental contaminants acs.org. Research into enhanced environmental remediation strategies for this compound is a critical future direction. This involves understanding its fate and transformation in the environment, particularly through processes like bioremediation acs.org. Studies have identified transformation products of PAHs during bioremediation, highlighting the need to understand the degradation pathways of specific compounds like this compound acs.org. Future research could focus on identifying and optimizing microbial strains or developing novel catalytic or physical methods specifically tailored for the efficient removal or degradation of this compound from contaminated soil and water. Analytical techniques, such as gas chromatography coupled with spectroscopic methods, are essential tools in these studies for identifying and quantifying methylanthracenes in environmental samples sigmaaldrich.com.

Data on the identification of this compound as a PAH transformation product in bioremediation studies is available acs.org.

CompoundRetention Time (min)Formula
This compound13.89C₁₅H₁₂

Note: Data extracted from a study on PAH bioremediation acs.org.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The increasing availability of chemical data and advancements in computational power are driving the integration of artificial intelligence (AI) and machine learning (ML) into various areas of chemical research sioc-journal.cnresearchgate.netengineering.org.cn. For this compound, AI and ML can be applied to predict its properties with higher accuracy, design new molecules or materials incorporating it, optimize synthetic routes, and model its environmental behavior. QSPR studies using ML algorithms have already demonstrated the ability to predict properties like flash points rjpbcs.com. Future research could utilize more advanced ML techniques, such as deep learning, to analyze complex datasets related to this compound's interactions, reactivity, and behavior in different environments researchgate.netnih.gov. AI could also aid in the de novo design of molecules with desired properties that include the this compound structure or assist in planning complex synthetic sequences engineering.org.cn. The integration of AI and ML holds significant potential to accelerate the discovery and application of this compound in various fields.

Q & A

Basic: How can the physical properties of 2-methylanthracene (e.g., melting point, solubility) be experimentally determined?

To determine physical properties, employ methods such as:

  • Differential Scanning Calorimetry (DSC) for precise melting point measurements (e.g., 204–207°C) .
  • Gravimetric analysis or UV-Vis spectroscopy to assess solubility in solvents like benzene, ethanol, or chloroform .
  • X-ray crystallography to confirm crystal structure and density (1.056–1.181 g/cm³) .

Basic: What are the standard synthesis and purification protocols for this compound?

Synthesis typically involves fractional distillation of anthracene oil at 352–365°C, followed by purification via recrystallization from benzene or ethanol . For laboratory-scale preparation, column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>98%) .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Gas Chromatography-Mass Spectrometry (GC/MS) with a DB-5MS column for separation and identification (retention index: 192) .
  • High-Performance Liquid Chromatography (HPLC) with fluorescence detection (ex/em: 365/420 nm) for environmental samples .
  • Synchronous Luminescence (SL) Spectroscopy to reduce spectral overlap in coal liquids or petroleum derivatives .

Advanced: How does the photochemical behavior of this compound differ from unsubstituted anthracene?

This compound exhibits enhanced photostability due to steric hindrance from the methyl group, reducing ground-state dimerization. Upon UV irradiation, it forms 9,10-endoperoxides via singlet oxygen addition. This contrasts with anthracene, which undergoes rapid dimerization. Monitor reactions using diffuse reflectance spectroscopy and track product formation with FT-IR or NMR .

Advanced: What methodological challenges arise in interpreting the UV absorption spectra of this compound in astrophysical studies?

Supersonic jet expansions coupled with cavity ring-down spectroscopy (CRDS) reveal vibronic bands at 330–375 nm. However, discrepancies in relative band intensities between absorption and fluorescence spectra require Franck-Condon factor calculations and time-dependent DFT to resolve .

Advanced: How can this compound be used as a marker for pyrogenic sources in environmental sediment analysis?

Its presence alongside unstable methylphenanthrene isomers (e.g., 1-, 4-, 9-methylphenanthrene) indicates combustion-derived PAHs. Use GC/MS to quantify isomer ratios (e.g., this compound vs. 3-methylphenanthrene) and apply principal component analysis (PCA) to distinguish petrogenic vs. pyrogenic sources .

Advanced: What experimental approaches validate the non-genotoxic carcinogenic potential of this compound?

Assess gap junction intercellular communication (GJIC) inhibition using scrape loading-dye transfer assays . Conflicting results (e.g., GJIC inhibition vs. no effect) necessitate dose-response studies and cross-validation with in vitro mutagenicity tests (e.g., Ames assay) .

Advanced: How do surface interactions influence the photodegradation of this compound on silica gel?

Adsorption on silica gel promotes crystallization at high coverages, inhibiting ground-state pairing. Photolysis yields 9,10-quinones via endoperoxide intermediates. Characterize surface morphology with atomic force microscopy (AFM) and track degradation using thermal desorption spectroscopy .

Advanced: How should researchers address contradictions in reported toxicity data for this compound?

Discrepancies in EC50 values (e.g., 96.0 μg/L for Daphnia pulex vs. non-inhibiting GJIC effects ) may stem from differing experimental conditions. Mitigate by:

  • Standardizing test organisms and exposure durations.
  • Cross-referencing OECD guidelines for ecotoxicity assays.
  • Applying meta-analysis to reconcile data across studies.

Advanced: What experimental designs are optimal for replicating interstellar conditions in this compound studies?

Use supersonic argon jet expansions to simulate low-temperature interstellar media. Couple with CRDS or laser-induced fluorescence (LIF) to measure UV absorption bands. Validate results against quantum chemical calculations (e.g., B3LYP/6-311+G(d,p)) for electronic state transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.